1,3,6,8-Tetranitrocarbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15106. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,6,8-tetranitro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)5-1-7-8-2-6(15(20)21)4-10(17(24)25)12(8)13-11(7)9(3-5)16(22)23/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSWGNJYSBSOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063516 | |
| Record name | 9H-Carbazole, 1,3,6,8-tetranitro- | |
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Molecular Weight |
347.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4543-33-3 | |
| Record name | 1,3,6,8-Tetranitrocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3,6,8-Tetranitrocarbazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nirosan | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole, 1,3,6,8-tetranitro- | |
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| Record name | 9H-Carbazole, 1,3,6,8-tetranitro- | |
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| Record name | 1,3,6,8-tetranitrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,6,8-TETRANITROCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M5VL5EW3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3,6,8-Tetranitrocarbazole (TNC)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties of 1,3,6,8-Tetranitrocarbazole (TNC), an energetic material of significant interest in pyrotechnics and specialized military applications. Synthesized from carbazole, a readily available coal tar derivative, TNC is a secondary explosive whose performance characteristics are comparable to those of well-known nitroaromatic compounds like Trinitrotoluene (TNT) and Tetryl. This document details the optimized synthesis of TNC, its fundamental physicochemical and structural properties, thermal behavior, and key performance characteristics. Furthermore, it outlines standardized analytical methodologies for its characterization and discusses essential safety and handling considerations based on available data for related compounds. This guide is intended for researchers, chemists, and engineers in the fields of energetic materials science and defense technology.
Introduction and Strategic Importance
This compound (TNC), also known by the synonym Nirosan, is a high-energy, nitroaromatic heterocyclic compound. Structurally, it consists of a carbazole core—a tricyclic system with two benzene rings fused to a central nitrogen-containing five-membered ring—symmetrically substituted with four nitro groups. This high degree of nitration imparts significant energetic potential.
The strategic value of TNC lies in its role as a stable and powerful secondary explosive.[1] It is primarily utilized in pyrotechnic formulations where controlled energy release is paramount.[2][3] Its properties also make it a candidate for inclusion in advanced munitions and solid rocket propellants, contributing to enhanced stability and energy output compared to some traditional explosives.[1] The synthesis of TNC is based on the nitration of carbazole, a cost-effective starting material, making its production scalable and economically viable.[4] A key technical report notes that its electron-accepting ability and quantum mechanical properties closely resemble those of Tetryl, while its overall explosive properties are expected to be similar to TNT and picramide, positioning it as a significant compound in the landscape of energetic materials.[4]
Physicochemical and Structural Properties
The reliable performance of an energetic material is fundamentally linked to its physical and chemical characteristics. TNC is a pale yellow to brown crystalline solid, and its properties have been well-characterized.[1]
Core Physical Data
A summary of the fundamental physical and chemical properties of TNC is presented in the table below. The density and melting point are critical parameters for quality control and formulation development, indicating the purity and crystalline form of the material.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₅N₅O₈ | [5] |
| Molecular Weight | 347.20 g/mol | [5][] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 291 - 296 °C | [1][4][5] |
| Density | 1.73 - 1.893 g/cm³ | [4][5] |
| CAS Number | 4543-33-3 | [5] |
| Calculated Water Solubility | log₁₀WS = -6.90 (mol/L) | [7] |
| Calculated Octanol/Water Partition Coefficient | logPₒ/w = 2.472 | [7] |
Molecular and Crystal Structure
The structure of TNC has been elucidated by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P21/c.[4] The tricyclic carbazole ring system is nearly planar.[4] The four nitro groups are the energetic drivers of the molecule, contributing to its high density and explosive power.
Spectroscopic analysis is crucial for confirming the identity and purity of synthesized TNC. Fourier-transform infrared (FT-IR) spectroscopy is particularly informative for identifying key functional groups.
-
FT-IR Key Absorption Bands: [4]
-
~3438 cm⁻¹: N-H stretching of the carbazole amine.
-
~3091 cm⁻¹: Aromatic C-H stretching.
-
~1551 cm⁻¹: Asymmetric stretching of the -NO₂ groups.
-
~1327 cm⁻¹: Symmetric stretching of the -NO₂ groups.
-
While ¹H NMR spectra for TNC are not commonly reported in the literature, the expected spectrum would feature highly deshielded protons in the aromatic region due to the strong electron-withdrawing effects of the four nitro groups.
Synthesis and Purification
The synthesis of TNC has evolved from multi-pot processes involving sulfonation to more efficient one-pot methods that exclusively use nitric acid.[2] The optimization of this synthesis is critical for producing the desired 1,3,6,8-isomer in high yield and purity, meeting standards such as the military specification MIL-T-13723A.[2]
Optimized One-Pot Synthesis Protocol
This protocol is adapted from a method developed to simplify production and avoid the use of sulfuric acid.[2][3] The rationale behind this single-reagent approach is to streamline the manufacturing process, making it a better fit for industrial production environments.[2]
Step-by-Step Methodology:
-
Reaction Setup: Charge the reaction vessel with 90% nitric acid.
-
Carbazole Addition: Gradually add carbazole to the nitric acid while maintaining the reactor temperature at a constant 45°C. This controlled addition is crucial to manage the exothermic nitration reaction and prevent runaway reactions or the formation of unwanted byproducts.
-
Concentration Adjustment: After the complete addition of carbazole, introduce more nitric acid to increase the final concentration of the solution to 94%. This higher concentration drives the nitration to completion, ensuring full tetranitration.
-
Heating & Hold: Heat the reaction mixture to 80°C and hold at this temperature for 2 hours. This heating period provides the necessary activation energy for the substitution of nitro groups onto the aromatic rings.[2][3]
-
Quenching: Cool the mixture and add a 55% nitric acid solution as a quench.[2] The addition of a weaker acidic solution reduces the solubility of the TNC product, causing it to precipitate out of the solution and thereby significantly increasing the isolated yield from ~40% to over 55%.[2]
-
Isolation: Allow the mixture to cool to ambient temperature, then filter the solid product.
-
Washing: Wash the filtered TNC cake first with 70% nitric acid and then with water to remove residual acid and soluble impurities.[2][3] This results in crude TNC with yields between 40% and 65%.[2]
Caption: Optimized one-pot synthesis workflow for this compound.
Purification
To achieve the high purity required for its applications, crude TNC undergoes a purification process based on solvent digestion.
Step-by-Step Methodology:
-
Digestion: The crude TNC is suspended in acetone and heated to reflux for 30-60 minutes.[2] Acetone is an effective solvent for TNC and related organic impurities at elevated temperatures. This step dissolves the TNC, allowing impurities to be either dissolved or remain as a separate solid phase.
-
Precipitation: The hot acetone slurry is then quenched with water. The addition of water, a non-solvent for TNC, drastically reduces its solubility, causing the purified TNC to rapidly crystallize out of the solution.
-
Final Isolation: The purified TNC solids are filtered, washed with water, and dried to yield the final crystalline product.[2]
Energetic Properties and Thermal Stability
TNC is classified as a secondary explosive, meaning it is relatively insensitive to initiation and requires a significant shockwave, such as that from a primary explosive, to detonate.[] This property ensures greater safety during handling and storage.
Performance and Detonation Characteristics
While specific, publicly available experimental data for TNC's detonation velocity and pressure are limited, its performance is authoritatively stated to be comparable to that of TNT and Tetryl.[4] Detonation velocity is a critical measure of an explosive's performance, indicating the speed at which the detonation wave travels through the material.[8] Detonation pressure is related to the explosive's brisance, or its shattering effect on surrounding materials.[8]
The properties of these materials can be predicted with modern computational methods, which analyze factors like density, enthalpy of formation, and the gaseous products of detonation.[9]
Comparative Energetic Properties:
| Property | 1,3,6,8-TNC | TNT | Tetryl |
| Density (g/cm³) | 1.73 - 1.89 | 1.60 | 1.71 |
| Detonation Velocity (m/s) | Not Published (Predicted similar to TNT) | 6,900 | 7,570 |
| Primary Application | Pyrotechnics, Propellants | General Purpose Explosive | Booster Explosive |
Data for TNT and Tetryl sourced from Wikipedia's compilation of explosive detonation velocities.[8]
Thermal Stability and Decomposition
The thermal stability of an energetic material is a critical safety parameter, defining the temperature limits for safe storage and processing. TNC demonstrates high thermal stability.
-
Decomposition: Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) shows that pure TNC undergoes complete, single-step decomposition in the temperature range of 385-425 °C.[]
-
Flash Point: The flash point is reported as 350 °C.[4]
-
Stabilization: Research has shown that the addition of certain nanoparticles to TNC can further enhance its thermal stability, a promising avenue for the development of advanced explosive composites with improved safety profiles.[]
Analytical Characterization Protocols
Accurate and reproducible analysis is essential for quality control, stability assessment, and research in energetic materials. The following sections describe representative protocols for the analysis of TNC.
Purity and Thermal Analysis by DSC
Differential Scanning Calorimetry (DSC) is a primary technique for assessing the purity of TNC (via melting point depression) and its thermal stability.[2][10]
Representative DSC Protocol:
-
Sample Preparation: Accurately weigh 0.5 - 2.0 mg of dry TNC into a vented aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to 450 °C at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere.
-
Data Analysis:
-
Melting Point: Determine the onset and peak temperature of the endothermic event corresponding to melting. A sharp melting peak close to 296 °C indicates high purity.[4] A suppressed melting point suggests the presence of impurities.[2]
-
Decomposition: Identify the onset temperature of the large exothermic event corresponding to decomposition. This provides a direct measure of thermal stability.[10]
-
Caption: Workflow for the thermal analysis of TNC using Differential Scanning Calorimetry.
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying nitroaromatic compounds in complex mixtures, as outlined in methodologies like EPA Method 8330B.[11]
Representative HPLC Protocol:
-
Standard Preparation: Prepare a stock solution of high-purity TNC in acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a precisely weighed amount of the TNC sample in acetonitrile.
-
Chromatographic Conditions:
-
Column: Phenyl Hydride column (e.g., 4.6 x 150 mm, 4µm) or a C18 column.[12]
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).[12]
-
Gradient Program: A typical gradient might run from 25% to 65% Acetonitrile over 10 minutes.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector set to 254 nm.[12]
-
Injection Volume: 1-5 µL.
-
-
Data Analysis: Identify the TNC peak by comparing its retention time to that of the standard. Quantify the amount of TNC in the sample by comparing the peak area to the calibration curve.
Safety, Handling, and Toxicity
As an energetic material, this compound requires careful handling protocols. Commercially, it is often supplied wetted with approximately 40% water to reduce its sensitivity and ensure stability during transport and storage.[1]
-
Classification: TNC is classified as a flammable solid.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid friction, shock, and sparks.[13] Work should be conducted in a well-ventilated area or fume hood.
-
Toxicity: Specific toxicological data for TNC is not widely available. However, data from related compounds provide a basis for assessing potential hazards.
-
The parent compound, carbazole, is classified as very toxic to aquatic life with long-lasting effects.[]
-
Studies on other nitrated carbazoles and polycyclic aromatic hydrocarbons have indicated that nitration can increase mutagenic activity. Therefore, TNC should be handled as a potential mutagen.
-
Conclusion
This compound is a well-characterized energetic material with a valuable performance profile that makes it suitable for a range of pyrotechnic and military applications. Its optimized one-pot synthesis from an inexpensive precursor is a key advantage for its practical implementation. While its explosive power is comparable to that of TNT, its high thermal stability is a significant asset for formulation safety. This guide has provided the core technical data and validated methodologies necessary for scientists and engineers to safely handle, characterize, and utilize TNC in research and development settings. Further investigation into its specific detonation parameters and a comprehensive toxicological assessment would be valuable contributions to the field.
References
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Singh, S. K., & Price, D. W. (2013). This compound (TNC) SYNTHESIS AND OPTIMIZATION (Technical Report ARMET-TR-12014). U.S. Army Armament Research, Development and Engineering Center (ARDEC). [Link]
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Defense Technical Information Center. (2013). This compound (TNC) Synthesis and Optimization. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. Retrieved January 24, 2026, from [Link]
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LookChem. (n.d.). This compound. Retrieved January 24, 2026, from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
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U.S. EPA. (n.d.). 9H-Carbazole, 1,3,6,8-tetranitro- - Substance Details. Substance Registry Services. Retrieved January 24, 2026, from [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved January 24, 2026, from [Link]
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U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved January 24, 2026, from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Carbazole. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Table of explosive detonation velocities. Retrieved January 24, 2026, from [Link]
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TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants. Retrieved January 24, 2026, from [Link]
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AKTS. (n.d.). Up-Scaling of DSC Data of High Energetic Materials. Retrieved January 24, 2026, from [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved January 24, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 4543-33-3). Retrieved January 24, 2026, from [Link]
-
Politzer, P., Lane, P., & Murray, J. S. (n.d.). Computational Characterization of a Potential Energetic Compound: 1,3,5,7-Tetranitro-2,4,6,8-tetraazacubane. Retrieved January 24, 2026, from [Link]
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An In-depth Technical Guide to 1,3,6,8-Tetranitrocarbazole (TNC)
Prepared for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Energetic Landscape of a Unique Heterocycle
1,3,6,8-Tetranitrocarbazole (TNC), identified by its CAS number 4543-33-3, represents a significant molecule within the field of energetic materials. As a polynitrated derivative of carbazole, a tricyclic aromatic heterocycle, TNC holds a unique position due to its chemical architecture and resultant properties. The strategic placement of four nitro groups onto the carbazole backbone imbues the molecule with a high energy density and specific thermal characteristics, making it a subject of considerable interest for applications demanding high performance and stability.[1] This guide seeks to provide a comprehensive technical overview of TNC, from its fundamental chemical principles to its practical synthesis and characterization, tailored for a scientific audience engaged in advanced materials research.
Section 1: Physicochemical and Structural Profile
This compound is a crystalline solid, with its appearance described as a pale yellow to greyish-reddish yellow powder.[2] The introduction of four nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties and reactivity of the carbazole core. These nitro groups also act as oxidizing moieties, while the carbazole backbone serves as a carbon-rich fuel, a common characteristic of many energetic materials that allows for combustion without an external oxidizer.[3]
Key Physicochemical Data
For ease of reference, the fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4543-33-3 | [4] |
| Molecular Formula | C₁₂H₅N₅O₈ | [4] |
| Molecular Weight | 347.20 g/mol | [4] |
| Melting Point | 291-296°C | [4][5] |
| Density | 1.73 - 1.893 g/cm³ | [4][5] |
| Appearance | Pale yellow to greyish-reddish yellow crystalline powder | [2] |
| Solubility | Soluble in pyridine | [2] |
Structural Elucidation
The molecular structure of TNC has been determined through X-ray crystallography, revealing a monoclinic crystal system with the space group P21/c.[5] The tricyclic carbazole ring system is nearly planar.[6] Spectroscopic techniques are crucial for routine characterization. Fourier-transform infrared (FT-IR) spectroscopy of TNC shows key absorption bands corresponding to the N-H stretch (around 3438 cm⁻¹), aromatic C-H stretching, and, most importantly, the symmetric and asymmetric stretching of the nitro groups (typically around 1551 cm⁻¹ and 1327 cm⁻¹, respectively).[5]
Section 2: Synthesis and Purification Methodologies
The synthesis of this compound is a process that demands careful control of reaction conditions to ensure the selective formation of the desired isomer in high yield and purity.[7] Historically, the synthesis has involved a mixed-acid system of sulfuric and nitric acids.[7] However, more recent optimizations have focused on developing simpler and more efficient one-pot procedures.[5][7]
Optimized One-Pot Synthesis Protocol
This protocol is based on an optimized method that avoids the initial sulfonation step, leading to a more streamlined process.[7][8]
Step 1: Initial Nitration
-
Carbazole is slowly added to 90% nitric acid while maintaining the reactor temperature at a constant 45°C.[7][8] The careful control of temperature at this stage is critical to manage the exothermic nature of the nitration reaction and prevent the formation of undesired byproducts.
Step 2: Increasing Nitrating Agent Concentration
-
Following the complete addition of carbazole, more nitric acid is introduced to increase the final concentration to approximately 94%.[7][8]
Step 3: Driving the Reaction to Completion
-
The reaction mixture is then heated to 80°C and held at this temperature for 2 hours to ensure the complete tetranitration of the carbazole ring.[7][8]
Step 4: Quenching and Precipitation
-
A 55% nitric acid solution is added to the mixture to quench the reaction and precipitate the crude TNC product.[7][8] The mixture is then allowed to cool to ambient temperature.
Step 5: Isolation and Washing of Crude Product
-
The precipitated solid is isolated by filtration.[7][8] The filter cake is then washed sequentially with 70% nitric acid and water to remove residual acids and soluble impurities.[7][8] This initial washing is crucial for the subsequent purification steps. The yield of crude TNC from this process is typically in the range of 40-65%.[7][8]
Step 6: Purification by Recrystallization
-
The crude TNC is purified by digesting it in acetone at reflux for 30 to 60 minutes.[7][8] This step dissolves the TNC and some impurities.
-
The acetone slurry is then quenched with water, causing the purified TNC to precipitate out as a crystalline solid.[7][8]
-
The purified product is collected by filtration, washed with water, and dried.[7][8]
Caption: Key safety precautions for handling this compound.
References
-
Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. U.S. Army ARDEC Technical Report ARMET-TR-12014. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Defense Technical Information Center (DTIC). (2013). This compound (TNC) Synthesis and Optimization. [Link]
-
ResearchGate. (2026). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. [Link]
-
NIST. (n.d.). This compound. [Link]
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ResearchGate. (2025). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. [Link]
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PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
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Biblioteka Nauki. (n.d.). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. [Link]
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ResearchGate. (n.d.). Absorbance spectra and structures of the investigated explosives. [Link]
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ScienceDirect. (n.d.). Nitro-tetrazole based high performing explosives. [Link]
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Chemistry Stack Exchange. (2015). Why do nitro groups confer explosive tendencies?. [Link]
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PubMed. (n.d.). Synthesis, characterization, and mutagenicity of nitrated 7H-dibenzo[c,g]carbazole and its phenolic derivatives. [Link]
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PubMed. (n.d.). Crystal structure of 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole. [Link]
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An In-depth Technical Guide to 1,3,6,8-Tetranitrocarbazole: Chemical Structure and Isomerism
This guide provides a comprehensive technical overview of 1,3,6,8-tetranitrocarbazole (TNC), a high-energy material of significant interest in pyrotechnic and explosive formulations. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of TNC's chemical structure, the nuances of its isomerism, and the established methodologies for its synthesis and characterization.
Introduction: The Carbazole Scaffold and the Impact of Nitration
Carbazole is a tricyclic aromatic heterocycle, consisting of two benzene rings fused to a five-membered nitrogen-containing ring.[1] This fundamental structure is a common motif in a variety of functional organic materials and naturally occurring products. The electron-rich nature of the carbazole nucleus makes it susceptible to electrophilic substitution reactions, with nitration being a key transformation to produce highly energetic materials. The introduction of nitro groups (-NO₂) profoundly alters the chemical and physical properties of the carbazole molecule, leading to a significant increase in energy content and density, rendering it useful for explosive and propellant applications.[2]
Among the various nitrated derivatives of carbazole, this compound stands out as a material with a balance of high energy, thermal stability, and relatively low sensitivity, making it a valuable component in specialized military and industrial applications.[3] This guide will focus specifically on the 1,3,6,8-isomer, while also exploring the broader context of tetranitrocarbazole isomerism.
Deciphering the Molecular Architecture: The Chemical Structure of this compound
The definitive structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice.
Crystallographic Data:
1,3,6,8-TNC crystallizes in the monoclinic crystal system with the space group P2₁/c.[1] The tricyclic carbazole core is nearly planar, a common feature for such aromatic systems.[4] The four nitro groups are attached to the 1, 3, 6, and 8 positions of the carbazole ring.
Below is a table summarizing key physical and chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₅N₅O₈ | [5] |
| Molecular Weight | 347.2 g/mol | [5] |
| Appearance | Light yellow to brown to dark green crystalline powder | [2] |
| Melting Point | 291-296 °C | [1][2][5] |
| Density | 1.73 - 1.765 g/cm³ | [1] |
| CAS Number | 4543-33-3 | [5] |
Visualizing the Structure:
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound, highlighting the connectivity of atoms and the positions of the nitro groups.
Caption: Chemical structure of this compound.
The Question of Isomerism: Regioselectivity in Carbazole Nitration
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The positions of the incoming nitro groups are dictated by the electronic properties of the carbazole ring system. The nitrogen atom, through its lone pair, is an activating group and directs electrophiles to the ortho and para positions. In the context of the carbazole ring, the 3, 6, 1, and 8 positions are the most reactive sites.[4][6]
The formation of the 1,3,6,8-isomer as the major product is a result of a multi-step nitration process. The initial nitration steps lead to the formation of mono- and di-nitrocarbazoles. Subsequent nitration to the tetranitro level is governed by the deactivating effect of the already present nitro groups, which direct further substitution to the remaining activated positions.
While 1,3,6,8-TNC is the predominantly synthesized and most stable isomer, the potential for other tetranitrocarbazole isomers exists. Historical literature from 1953 proposed the separation of a minor isomer, 1,2,6,8-tetranitrocarbazole, during the nitration of carbazole with a nitric acid/sulfuric acid mixture at elevated temperatures.[3] However, the structural assignment of this isomer was based on limited infrared spectroscopic data and its selective solubility, and is therefore considered uncertain with modern analytical techniques.[3]
The following diagram illustrates the potential isomers of tetranitrocarbazole, highlighting the well-established 1,3,6,8-isomer and the historically proposed, but unconfirmed, 1,2,6,8-isomer.
Caption: Isomerism in Tetranitrocarbazole.
Synthesis and Characterization: From Laboratory to Application
The synthesis of this compound has been a subject of optimization to improve yield and purity while ensuring safety.
Synthetic Methodologies
Two primary synthetic routes have been historically employed:
-
Traditional Mixed Acid Method: This method involves the use of a mixture of concentrated sulfuric acid and nitric acid. The carbazole is first sulfonated by heating with sulfuric acid, followed by the addition of nitric acid to replace the sulfonate groups with nitro groups.[7]
-
Optimized One-Pot Nitric Acid Method: A more recent and simplified approach utilizes a one-pot process with nitric acid of varying concentrations. This method avoids the initial sulfonation step.[7][8]
Experimental Protocol: Optimized One-Pot Synthesis of this compound [7][8]
-
Initial Nitration: Add carbazole portion-wise to 90% nitric acid while maintaining the reactor temperature at 45°C.
-
Concentration Adjustment: After the complete addition of carbazole, introduce more nitric acid to increase the final concentration to 94%.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.
-
Quenching: Cool the mixture and then add a 55% nitric acid quench. Allow the mixture to cool to ambient temperature.
-
Filtration and Washing: Filter the precipitated product and wash it sequentially with 70% nitric acid and then water.
-
Purification: The crude TNC can be further purified by digesting it in acetone at reflux for 30-60 minutes, followed by quenching with water, filtration, and washing with water to obtain the crystalline product.
The following flowchart visualizes the key steps in the optimized one-pot synthesis of 1,3,6,8-TNC.
Caption: Optimized One-Pot Synthesis Workflow for 1,3,6,8-TNC.
Characterization Techniques
The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques:
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Key absorption bands for 1,3,6,8-TNC include N-H stretching (~3438 cm⁻¹), aromatic C-H stretching (~3091 cm⁻¹), and symmetric and asymmetric stretching of the -NO₂ groups (~1551 cm⁻¹ and ~1327 cm⁻¹, respectively).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the solubility of TNC can be a challenge, NMR can provide detailed information about the hydrogen and carbon framework of the molecule.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound and to separate it from any unreacted starting materials or isomeric byproducts.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determines the melting point and decomposition temperature of the material, providing insights into its thermal stability.
-
Applications and Future Perspectives
The primary application of this compound is in the field of energetic materials.[2] Its properties make it suitable for use in:
-
Pyrotechnic Formulations: Where it can act as a high-energy fuel.[7][8]
-
Explosive Compositions: It can be used as a component in specialized explosive formulations due to its stability and energy output.[2]
-
Propellants: Its characteristics may be beneficial in certain solid propellant formulations.[2]
Beyond its use as an energetic material, the highly functionalized carbazole structure of TNC could potentially serve as a precursor for the synthesis of other novel compounds with applications in materials science and medicinal chemistry.
Conclusion
This compound is a well-characterized energetic material with a defined chemical structure and a predominant synthetic pathway that favors its formation over other potential isomers. The understanding of its molecular architecture, coupled with optimized synthetic protocols, allows for its reliable production for specialized applications. While the existence of other tetranitrocarbazole isomers remains a topic of historical interest, the 1,3,6,8-isomer is the cornerstone of current research and application in this field. Future work may focus on further refining synthetic methodologies to enhance yield and safety, as well as exploring the potential of this energetic molecule in other areas of chemical science.
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An In-Depth Technical Guide to 1,3,6,8-Tetranitrocarbazole (TNC): Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6,8-Tetranitrocarbazole (TNC) is a highly nitrated aromatic heterocyclic compound that has garnered significant interest for its energetic properties. Its molecular structure, featuring a carbazole backbone substituted with four nitro groups, imparts a high energy density, making it a valuable component in various pyrotechnic and explosive formulations.[1][2] This guide provides a comprehensive overview of TNC, from its historical context and discovery to detailed synthesis protocols, physical and chemical properties, and applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with high-energy materials.
Historical Perspective: From Carbazole to its Energetic Derivatives
The journey of this compound begins with its parent compound, carbazole. In 1872, German chemists Carl Graebe and Carl Glaser first isolated carbazole from coal tar, a complex mixture of organic compounds produced during the coking of coal.[3] The discovery of this robust heterocyclic scaffold paved the way for the exploration of its chemical reactivity and the synthesis of a wide array of derivatives.
While the precise date and the individual credited with the first synthesis of this compound are not definitively documented in readily available historical records, its development is intrinsically linked to the advancements in nitration chemistry in the late 19th and early 20th centuries. The nitration of aromatic compounds using mixtures of nitric and sulfuric acids became a standard industrial process, and it is highly probable that the exhaustive nitration of carbazole to its tetranitro derivative was first achieved during this era of intense research into energetic materials. During World War II, 1,3,6,8-TNC was reportedly used under the name "Gelbmehl" in combustible mixtures for time-delay fuses.[4]
Synthesis of this compound: From Traditional Methods to Modern Optimization
The synthesis of this compound can be achieved through several methodologies, primarily revolving around the nitration of carbazole. Two key approaches are the traditional mixed-acid method and a more contemporary, optimized one-pot synthesis.
Traditional Mixed-Acid Synthesis
The conventional method for producing TNC involves a two-step process: sulfonation followed by nitration.[5] This method, while effective, necessitates the use of sulfuric acid, which can present challenges in terms of waste disposal and equipment corrosion.
Reaction Pathway:
Caption: Traditional two-step synthesis of TNC.
Experimental Protocol: Mixed-Acid Synthesis [4]
-
Sulfonation:
-
In a reaction vessel equipped with a stirrer and cooling bath, carefully add 15 g (0.09 mol) of carbazole portion-wise to 100 mL of oleum (20% SO₃) while maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the mixture to warm to 40-60 °C and then heat to 95-100 °C for 3 hours to ensure complete sulfonation.
-
-
Nitration:
-
Cool the reaction mixture to approximately 60 °C.
-
Gradually add 46 g (0.45 mol) of powdered potassium nitrate in small portions, ensuring the temperature does not exceed 100 °C.
-
Once all the potassium nitrate has been added, maintain the temperature at 95-100 °C for an additional 4 hours to complete the nitration.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature with continuous stirring.
-
Pour the reaction mixture onto crushed ice to precipitate the crude TNC.
-
Filter the precipitate and wash thoroughly with water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent such as acetone.
-
Optimized One-Pot Synthesis
In an effort to develop a more efficient and environmentally benign process, an optimized one-pot synthesis using only nitric acid has been developed.[5][6] This method eliminates the need for sulfuric acid and simplifies the overall procedure.
Reaction Pathway:
Caption: Optimized one-pot synthesis of TNC.
Experimental Protocol: One-Pot Nitric Acid Synthesis [5][6]
-
Nitration:
-
In a temperature-controlled reactor, add carbazole to 90% nitric acid while maintaining the temperature at 45 °C.
-
After the complete addition of carbazole, introduce more nitric acid to bring the final concentration to 94%.
-
Heat the reaction mixture to 80 °C and hold at this temperature for 2 hours.
-
-
Quenching and Isolation:
-
Cool the reaction mixture and then add a 55% nitric acid solution to quench the reaction and precipitate the product.[5]
-
Allow the mixture to cool to ambient temperature.
-
Filter the precipitated TNC and wash with 70% nitric acid followed by water.[5] This process typically yields crude TNC in the range of 40-65%.[5][6]
-
-
Purification:
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of TNC is crucial for its safe handling and application.
| Property | Value |
| Molecular Formula | C₁₂H₅N₅O₈ |
| Molecular Weight | 347.21 g/mol [4] |
| Appearance | Pale yellow solid |
| Melting Point | 296 °C[4] |
| Density | 1.73 g/cm³ (at 20 °C, by pycnometry)[4] |
| Detonation Velocity | Data not readily available in open literature. Expected to be comparable to other high explosives. |
| Impact Sensitivity | Data not readily available in open literature. |
| Friction Sensitivity | Data not readily available in open literature. |
| Solubility | Sparingly soluble in common organic solvents. |
Applications of this compound
The primary applications of this compound stem from its high energy content and stability.
-
Pyrotechnics: TNC is utilized as a "first-fire" composition in various pyrotechnic devices, including illumination rounds and signal grenades.[7] It serves to initiate the main pyrotechnic charge.
-
Explosives: As a high-energy density material, TNC is a component in some explosive formulations.[1] Its properties are considered to be comparable to those of TNT and picramide.[4]
-
Propellants: The compound's characteristics make it suitable for inclusion in certain propellant formulations, contributing to their overall performance.[1]
-
Chemical Intermediate: Beyond its energetic applications, TNC can also serve as a precursor in the synthesis of other specialized chemical compounds.[1]
Safety and Handling
This compound is a high-energy material and must be handled with appropriate precautions. It is sensitive to initiation by impact, friction, and heat. Standard laboratory safety protocols for handling explosive materials should be strictly followed, including the use of personal protective equipment (PPE) and working in a well-ventilated area, preferably within a blast shield. For transportation and storage, TNC is often wetted with water to reduce its sensitivity.[1]
Conclusion
This compound stands as a significant compound in the field of energetic materials. Its discovery, rooted in the early exploration of coal tar chemistry, has led to the development of a versatile high-energy material with important applications in pyrotechnics and explosives. The evolution of its synthesis from traditional mixed-acid methods to more streamlined one-pot processes reflects the ongoing drive for efficiency and safety in chemical manufacturing. While specific explosive performance data remains somewhat limited in open-source literature, its established use and comparison to other well-known explosives underscore its importance. This guide provides a foundational understanding for researchers and professionals, enabling further exploration and application of this energetic molecule.
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An In-depth Technical Guide to the Solubility and Stability of 1,3,6,8-Tetranitrocarbazole (TNC)
Introduction
1,3,6,8-Tetranitrocarbazole (TNC), a potent energetic material, holds a significant position in the fields of explosives, propellants, and pyrotechnics.[1] Its molecular structure, featuring a carbazole backbone heavily substituted with four nitro groups, imparts a high energy density, making it a compound of interest for both military and industrial applications.[1][] The performance, safety, and formulation of TNC-based materials are intrinsically linked to its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters, offering insights for researchers, chemists, and professionals in drug development and materials science. We will delve into the solubility of TNC in various media, its thermal and chemical stability, and the standardized methodologies for their evaluation.
Part 1: Solubility Profile of this compound
Understanding the solubility of TNC is paramount for its purification, formulation, and integration into various matrices. The purification process, for instance, often involves digestion in a solvent like acetone followed by quenching with an anti-solvent such as water to precipitate the purified crystals.[3][4]
Qualitative and Quantitative Solubility
Calculated physicochemical properties offer further insight into its solubility characteristics.
| Property | Value | Unit | Source |
| Log₁₀ of Water Solubility (log₁₀WS) | -6.90 | mol/L | [5] |
| Octanol/Water Partition Coefficient (logPₒ/w) | 2.472 | - | [5] |
The highly negative log₁₀WS value confirms its very low solubility in water. The positive logPₒ/w suggests a preference for lipophilic or organic environments over aqueous media.
The solubility of TNC, like most solid solutes, is expected to increase with rising temperature in most solvents, indicating an endothermic dissolution process.[6]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8] The core principle is to achieve equilibrium between the undissolved solid and the solvent, ensuring the solution is saturated.
Methodology:
-
Preparation: Add an excess amount of TNC to a known volume of the selected solvent in a sealed, airtight vial or flask. The presence of undissolved solid is essential to ensure saturation.[7]
-
Equilibration: Agitate the suspension at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[8] Periodic checks can be made by analyzing samples at different time points (e.g., 24, 36, and 48 hours) until consecutive measurements yield the same solubility value.[7]
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment. If necessary, centrifuge the sample to ensure a clear supernatant, free of any solid particles.
-
Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of TNC in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Back-calculate the original concentration of TNC in the undissolved sample, taking into account the dilution factor. This value represents the solubility of TNC in the chosen solvent at the specified temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Part 2: Stability of this compound
The stability of an energetic material is a critical determinant of its safety, shelf-life, and reliability.[9] TNC is generally recognized for its high stability, which makes it suitable for various applications in explosives and propellants.[1][]
Thermal Stability
Thermal stability is a measure of a compound's resistance to decomposition upon heating. TNC exhibits high thermal stability, with a high melting point and decomposition temperature.
| Property | Value | Unit | Source(s) |
| Melting Point | 291 - 296 | °C | [10][11] |
| Decomposition Temperature | 385 - 425 | °C | [9][12][13] |
| Flash Point | 347.2 - 350 | °C | [10][11] |
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are instrumental in characterizing the thermal behavior of TNC. Studies have shown that pure TNC undergoes a single-step complete decomposition in the temperature range of 385-425°C.[12][13] The addition of certain nanoparticles has been observed to further enhance its thermal stability.[9]
Chemical Stability and Compatibility
TNC is used in pyrotechnic formulations, indicating its compatibility with other components commonly found in such mixtures.[3][4] However, as a highly nitrated aromatic compound, it should be considered potentially reactive with strong bases, reducing agents, and certain metals. A comprehensive chemical compatibility assessment is crucial before incorporating TNC into new formulations.[14]
The Safety Data Sheet (SDS) for TNC advises storing it in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[15][16]
Experimental Protocol for Thermal Stability Assessment (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal stability of energetic materials by measuring the heat flow into or out of a sample as a function of temperature or time.[17]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of TNC (typically 1-5 mg) into a DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and a reference pan (usually an empty, sealed pan) into the DSC cell.
-
Thermal Program: Program the DSC instrument to heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as the temperature increases.
-
Data Analysis: Analyze the resulting thermogram. An endothermic peak will indicate melting, while a sharp exothermic peak indicates decomposition. The onset temperature of the exotherm is often taken as the decomposition temperature. The area under the peak can be integrated to determine the enthalpy of decomposition.
Caption: Workflow for DSC-based Thermal Stability Analysis.
Part 3: Safety, Handling, and Storage
Given its energetic nature, strict adherence to safety protocols is mandatory when handling this compound.
-
Hazard Classification: TNC is classified as an explosive and is harmful if swallowed, in contact with skin, or inhaled.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles with side-shields.[15][16]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid dust formation and inhalation.[15][16] Avoid shock, friction, and contact with heat, sparks, or open flames.[16] Do not eat, drink, or smoke when using this product.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] It should be stored locked up and away from heat and ignition sources.[16]
Conclusion
This compound is a high-performance energetic material with notable thermal stability. Its solubility characteristics, particularly its affinity for polar aprotic solvents and poor aqueous solubility, are key to its purification and formulation. A thorough understanding of these properties, coupled with rigorous adherence to safety protocols, is essential for the successful and safe utilization of TNC in research and development. The methodologies outlined in this guide provide a framework for the consistent and reliable characterization of TNC and other energetic materials.
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An In-Depth Technical Guide to the Thermal Decomposition Analysis of 1,3,6,8-Tetranitrocarbazole
Abstract
This technical guide provides a comprehensive framework for the thermal decomposition analysis of 1,3,6,8-Tetranitrocarbazole (TNC), a significant secondary explosive. Tailored for researchers, chemists, and safety professionals in the field of energetic materials, this document delves into the core principles of thermal analysis, presents detailed, self-validating experimental protocols, and explores the mechanistic and kinetic aspects of TNC decomposition. By integrating established thermoanalytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—this guide offers a robust methodology for characterizing the thermal stability and hazard profile of TNC. The causality behind experimental choices is explained, and all data is contextualized with authoritative sources to ensure scientific integrity.
Introduction to this compound (TNC): An Energetic Material of Interest
Chemical Identity and Physicochemical Properties
This compound (TNC) is a nitroaromatic explosive known for its use in composite explosive formulations.[1][2] Its primary role in these formulations is often to enhance stability and reduce sensitivity.[1][2] The molecular structure of TNC, featuring a carbazole backbone with four nitro groups, is fundamental to its energetic properties.
-
Chemical Formula: C₁₂H₅N₅O₈
-
Molecular Weight: 347.20 g/mol
-
Appearance: White to yellow solid
-
CAS Number: 4543-33-3
Synthesis and Purification Considerations
The synthesis of TNC is a critical process that directly impacts its purity and, consequently, its thermal stability. An optimized synthesis process involves the nitration of carbazole using a mixture of nitric acid.[3][4] The process typically begins with the addition of carbazole to 90% nitric acid at a controlled temperature of 45°C.[3][4] Subsequently, more nitric acid is introduced to increase the concentration to 94%, followed by heating to 80°C for approximately two hours.[3][4]
Purification is equally crucial. A common method involves digesting the crude TNC in acetone at reflux, followed by quenching with water.[3] The purity of the final product can be assessed using techniques like DSC, where a sharp melting point endotherm is indicative of high purity.[3] For instance, a melting point above 295°C is often correlated with a purity of at least 89%.[3]
Significance in Materials Science and Energetics
The study of TNC's thermal decomposition is paramount for several reasons. As a secondary explosive, its stability under various thermal conditions dictates its safety during storage, handling, and application.[2] Understanding the kinetics and mechanism of its decomposition provides invaluable data for predicting its shelf life and ensuring reliability.[2] Furthermore, this knowledge is essential for developing safer and more stable explosive composites.[1][2]
Principles of Thermal Decomposition Analysis
The "Why": Probing the Stability of Energetic Materials
Thermal analysis of energetic materials like TNC is crucial for assessing their thermal stability and potential hazards.[2] The exothermic decomposition of these materials can lead to catastrophic failures if not properly understood and controlled.[2] By subjecting a material to a controlled temperature program, we can determine key parameters such as the onset of decomposition, the energy released, and the mechanism of degradation.
The "How": A Synergy of Thermoanalytical Techniques
A multi-technique approach provides a comprehensive and cross-validated understanding of thermal behavior. For TNC, the combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is particularly effective.
-
2.2.1 Differential Scanning Calorimetry (DSC): Unveiling Energetics DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It allows for the identification of thermal events such as melting (endothermic) and decomposition (exothermic). For TNC, the DSC curve reveals a distinct melting point, followed by a strong exothermic peak corresponding to its decomposition.[1]
-
2.2.2 Thermogravimetric Analysis (TGA): Tracking Mass Loss TGA measures the change in mass of a sample as a function of temperature. This technique is essential for determining the temperature range over which decomposition occurs and the extent of mass loss. The TGA curve for pure TNC shows a complete, single-step decomposition.[1][2]
Experimental Workflow: A Self-Validating Protocol for TNC Thermal Analysis
The following protocols are designed to be self-validating, meaning the results from DSC and TGA should correlate and provide a cohesive picture of the thermal decomposition process.
Pre-analysis: Sample Preparation and Safety Protocols
CAUTION: this compound is a flammable and potentially explosive solid. It is also suspected of causing genetic defects and may cause cancer.[5] All handling must be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[6][7] Use non-sparking tools and take precautions against static discharge.[6]
-
Sample Acquisition: Ensure the TNC sample is of high purity. Document the synthesis and purification history if available.
-
Sample Mass: Accurately weigh a small amount of the sample (typically 0.5 - 2.0 mg) using a microbalance. A smaller sample size minimizes the risk of a hazardous event and reduces thermal gradients within the sample.
-
Crucible Selection: Use aluminum crucibles for DSC and ceramic (e.g., alumina) crucibles for TGA. For DSC, it is advisable to use hermetically sealed crucibles to contain any pressure generated during decomposition, although a pinhole lid may be used to allow for the escape of gaseous products.
Step-by-Step DSC Protocol for TNC
-
Causality: The goal is to determine the melting point and the onset, peak, and end temperatures of the exothermic decomposition, as well as the enthalpy of decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) before the experiment.
-
Sample Encapsulation: Place the weighed TNC sample into an aluminum crucible and hermetically seal it. Prepare an identical empty crucible as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative side reactions and ensures a stable baseline.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the melting point (e.g., 50°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the decomposition range (e.g., 500°C). A range of heating rates (e.g., 5, 10, 15, 20°C/min) should be used if kinetic analysis is desired.[1][2]
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting of TNC.
-
Identify the exothermic peak(s) corresponding to decomposition. Determine the onset temperature (Tₒ), peak temperature (Tₚ), and enthalpy of decomposition (ΔH).
-
Step-by-Step TGA Protocol for TNC
-
Causality: The objective is to determine the temperature range of mass loss and the percentage of non-volatile residue, which should correlate with the decomposition event observed in the DSC.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Loading: Place the weighed TNC sample into a ceramic TGA crucible.
-
Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 50°C).
-
Heat the sample at the same heating rate used in the corresponding DSC experiment to a final temperature where no further mass loss is observed (e.g., 600°C).
-
-
Data Analysis:
-
Generate a plot of mass vs. temperature.
-
Determine the onset temperature of mass loss and the temperature range over which decomposition occurs.
-
Calculate the percentage of mass loss. For pure TNC, this should approach 100%.
-
Data Integration and Cross-Validation
The cornerstone of this self-validating system is the comparison of DSC and TGA data. The onset temperature of the exothermic decomposition in the DSC thermogram should closely align with the onset of significant mass loss in the TGA curve. This correlation confirms that the observed exotherm is indeed due to the decomposition of the material.
Diagram: Integrated Experimental Workflow for TNC Thermal Analysis
Caption: Workflow for TNC thermal analysis, emphasizing safety and cross-validation.
Decoding the Data: TNC's Thermal Decomposition Profile
Mechanistic Insights: The Decomposition Pathway
The thermal decomposition of pure TNC is characterized as a complete, single-step process within a relatively narrow temperature range.[1][2] Studies have shown this range to be approximately 385-425°C.[1][2] The initial step in the decomposition of many nitroaromatic compounds is the fission of the C-NO₂ bond, which is generally the weakest bond in the molecule. This is followed by a complex series of secondary reactions involving the resulting radicals and gaseous products such as NOx, CO, and CO₂.
Diagram: Proposed Initial Steps of TNC Decomposition
Caption: Simplified pathway of the initial TNC thermal decomposition steps.
Kinetic Analysis: Quantifying the Decomposition Rate
To understand the stability and predict the lifetime of TNC, kinetic analysis is performed.[2] This involves conducting DSC experiments at multiple heating rates.[1] Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are commonly employed to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[8] These methods provide valuable parameters for assessing the thermal hazard of TNC.[1]
Tabulated Summary of Thermal Decomposition Parameters
The data obtained from DSC and TGA experiments can be summarized for clear comparison.
| Parameter | Symbol | Typical Value (Pure TNC) | Method of Determination |
| Melting Point | Tₘ | ~297°C | DSC (Endotherm Peak) |
| Decomposition Onset | Tₒ | ~370°C | DSC/TGA |
| Decomposition Peak | Tₚ | Varies with heating rate | DSC (Exotherm Peak) |
| Decomposition Range | ΔT | 385 - 425°C | TGA/DSC |
| Mass Loss | Δm | ~100% | TGA |
| Enthalpy of Decomposition | ΔH | Varies | DSC (Peak Integration) |
Note: The values presented are approximate and can vary based on purity, heating rate, and experimental conditions. The data is synthesized from literature values for pure TNC.
Factors Influencing Experimental Outcomes
Impact of Heating Rate
The heating rate has a significant effect on the observed decomposition temperatures. Higher heating rates will shift the onset and peak decomposition temperatures to higher values. This is a kinetic effect, as the system has less time to react at any given temperature. Therefore, it is crucial to report the heating rate alongside any thermal data.
Role of Sample Mass and Morphology
A larger sample mass can lead to thermal gradients within the sample, potentially broadening the decomposition peaks and lowering the observed onset temperature. The morphology of the sample (e.g., crystal size, packing density) can also influence heat transfer and reaction kinetics.
Influence of the Gaseous Atmosphere
While an inert atmosphere is standard for studying intrinsic thermal stability, the presence of oxygen (air) can lead to oxidative decomposition pathways, altering the reaction mechanism, energy release, and final products. For a comprehensive analysis, experiments in both inert and oxidative atmospheres can be insightful.
Conclusion and Future Directions
This guide has outlined a robust, safety-conscious, and scientifically rigorous approach to the thermal decomposition analysis of this compound. By synergistically employing DSC and TGA, researchers can obtain a comprehensive and self-validated dataset characterizing the material's thermal stability, energetic properties, and decomposition kinetics. Future research could focus on the detailed identification of decomposition products using techniques like TGA-FTIR or TGA-MS, providing deeper mechanistic insights. Furthermore, investigating the influence of additives and confinement on the thermal behavior of TNC will be critical for the development of advanced and safer energetic material formulations.
References
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Pourmortazavi, S. M., et al. (2017). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. Central European Journal of Energetic Materials, 14(1), pp. 183-196. [Link]
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Pourmortazavi, S. M., et al. (2017). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. ResearchGate. [Link]
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Pourmortazavi, S. M., et al. (2017). Effect of Nanomaterials onThermal Stability of 1,3,6,8-Tetranitro Carbazole. ResearchGate. [Link]
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Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center. [Link]
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Klapötke, T. M., et al. (2012). Journal of Materials Chemistry PAPER. Open Access LMU. [Link]
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Wang, Y., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. SciELO. [Link]
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1,3,6,8-Tetranitrocarbazole theoretical and computational studies
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1,3,6,8-Tetranitrocarbazole (TNC)
Abstract
This compound (TNC) is a high-performance energetic material recognized for its thermal stability and potent detonation properties, positioning it as a key component in advanced pyrotechnic and explosive formulations.[][2][3] This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to characterize TNC. We will delve into the quantum mechanical foundations that govern its molecular structure, stability, and reactivity. For researchers and scientists in the field, this document serves as a self-validating framework, explaining not just the protocols but the fundamental causality behind the selection of specific computational approaches, from Density Functional Theory (DFT) for electronic structure analysis to the prediction of energetic performance metrics.
Introduction: The Rationale for a Computational Approach
While empirical testing of energetic materials is indispensable, it is often resource-intensive and inherently hazardous. Computational chemistry provides a powerful, predictive lens to assess the properties of new or existing energetic compounds before synthesis is even attempted.[4] This in silico approach allows for the systematic investigation of molecular stability, decomposition pathways, and performance parameters, thereby accelerating the research and development cycle while enhancing safety.
TNC, a tricyclic aromatic heterocycle with four nitro groups, presents a fascinating case study.[5] Its synthesis, typically achieved through the nitration of carbazole using a mixed-acid system, yields a molecule with high density and a favorable oxygen balance.[6][7] Understanding the electronic and structural nuances that give rise to its desirable properties is paramount for its optimization and application in next-generation insensitive munitions and specialized military formulations.[][2]
Molecular and Crystal Structure: The Foundation of Energetic Performance
The arrangement of atoms and molecules in both gaseous and solid states dictates the ultimate energetic output and sensitivity of a material. TNC's structure has been elucidated through both experimental techniques and computational optimization.
2.1. Molecular Geometry
The TNC molecule consists of a carbazole backbone, which is a fused three-ring system, symmetrically substituted with four nitro (-NO₂) groups at the 1, 3, 6, and 8 positions. The geometry of the molecule, particularly the orientation of the nitro groups relative to the planar carbazole ring, is a critical determinant of its intermolecular interactions and crystal packing.
Caption: 2D representation of the this compound (TNC) molecule.
2.2. Crystallographic Data
Experimental X-ray diffraction has revealed that TNC crystallizes in a monoclinic system with the space group P2₁/c.[5] This information is crucial for accurately calculating solid-state properties like crystal density, which is a key input for detonation performance models.
| Property | Value | Source |
| Chemical Formula | C₁₂H₅N₅O₈ | [2][5] |
| Molecular Weight | 347.19 g/mol | [][2] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| Density | 1.73 g/cm³ (at 20°C) | [5] |
| Melting Point | 296 °C | [5] |
Core Computational Protocols
To ensure trustworthy and reproducible results, a standardized computational workflow is essential. The following protocols represent a self-validating system where theoretical predictions can be benchmarked against known experimental data, such as vibrational spectra, to confirm the validity of the chosen computational model.
Caption: A generalized workflow for the computational analysis of energetic materials like TNC.
3.1. Protocol: Density Functional Theory (DFT) Analysis
Causality: DFT is the workhorse of quantum chemistry for medium-to-large molecules like TNC. It offers an excellent balance between computational cost and accuracy for determining ground-state electronic properties. The B3LYP functional is a hybrid functional widely used for energetic materials as it provides reliable results for geometries and vibrational frequencies. The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms, which is crucial for accurately describing the polar C-NO₂ bonds.
Step-by-Step Methodology:
-
Input Structure Generation: Build the initial 3D structure of the TNC molecule using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and the 6-31G(d) basis set. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
Validation: A successful optimization is confirmed by the absence of imaginary frequencies, which indicates that the structure is a true energy minimum.
-
-
Property Extraction: From the output of these calculations, extract key data:
-
Optimized geometric parameters (bond lengths, angles).
-
Vibrational frequencies for comparison with experimental IR spectra.[7]
-
Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Theoretical Insights into Energetic Characteristics
With a validated computational model, we can dissect the properties that define TNC as an energetic material.
4.1. Electronic Structure and Chemical Stability
The stability and sensitivity of an explosive are strongly linked to its electronic structure. The HOMO-LUMO energy gap (η) is a key indicator of chemical reactivity; a larger gap generally implies greater molecular stability.[5]
| Compound | HOMO-LUMO Gap (η) | Implication |
| TNC | 4.21 eV | Similar stability/reactivity to Tetryl |
| Tetryl | 4.21 eV | Benchmark for comparison |
| TNT | 4.99 eV | TNC is predicted to be more reactive/sensitive |
Data sourced from computational results using B3LYP/6-31G(d) level of theory.[5]
This result suggests that from an electronic standpoint, TNC's sensitivity may be more comparable to tetryl than to the less sensitive TNT.[5]
4.2. Bond Dissociation Energy (BDE): Identifying the Trigger Linkage
The initiation of explosive decomposition begins with the cleavage of the weakest chemical bond, often referred to as the "trigger bond."[5] For polynitro aromatic compounds, the C-NO₂ bonds are the primary candidates. Calculating the BDE for each nitro group allows us to identify the most likely point of initial decomposition.
Causality: A lower BDE signifies a weaker bond that requires less energy to break, making it the probable initiation site for thermal decomposition.
| Bond Position | Calculated BDE (kcal/mol) | Calculated BDE (eV) |
| C₃-NO₂ or C₆-NO₂ | 66.87 | 2.90 |
| C₁-NO₂ or C₈-NO₂ | 68.37 | 2.96 |
| TNT (average C-NO₂) | 58.90 | 2.55 |
Data sourced from computational results.[5]
Analysis: The calculations reveal that the C-NO₂ bonds at the 3 and 6 positions are the weakest, with a BDE of 66.87 kcal/mol.[5] This is the most probable initiation site for TNC's decomposition. Importantly, all of TNC's C-NO₂ bonds are significantly stronger than the trigger bond in TNT (58.90 kcal/mol), which supports the experimental observation of TNC's high thermal stability.[5]
4.3. Thermal Decomposition
Experimental thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) shows that pure TNC undergoes a single, complete decomposition step in the temperature range of 385-425 °C.[3][8] Recent studies have also shown that the addition of certain nanoparticles can further enhance its thermal stability.[3][8] Computational modeling can complement these findings by mapping out the potential energy surface of decomposition reactions, starting from the scission of the weakest C-NO₂ bond identified through BDE calculations.
Conclusion and Future Outlook
The theoretical and computational examination of this compound provides invaluable, atom-level insights into its behavior as an energetic material. Through established DFT protocols, we can reliably predict its molecular structure, electronic stability, and the critical trigger linkages for decomposition. The computational data strongly corroborates experimental findings, showing that TNC possesses high thermal stability due to its robust C-NO₂ bonds, while its electronic structure suggests a sensitivity profile similar to that of tetryl.
For researchers in drug development, the methodologies outlined here for analyzing poly-functionalized heterocyclic molecules are directly transferable. The principles of structure-property relationships, identification of reactive sites via electrostatic potential, and stability analysis through bond energies are fundamental to understanding molecular interactions in any biological or chemical system.
Future computational work should focus on multi-scale modeling, bridging the gap from single-molecule quantum mechanics to large-scale molecular dynamics simulations of the TNC crystal lattice. This will allow for the prediction of bulk properties and the simulation of shockwave initiation, providing a complete picture of TNC's performance and safety profile.
References
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Singh, S. K., & Price, D. W. (2013). This compound (TNC) SYNTHESIS AND OPTIMIZATION. Defense Technical Information Center. [Link]
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Šarlauskas, J., Jonušis, M., Jonušienė, S., Čėnas, N., & Krikštopaitis, K. (2025). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. ResearchGate. [Link]
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UCL Discovery. (n.d.). Synthesis of Aromatic Polynitro Compounds. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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ChemRxiv. (n.d.). Carbazole-based colorimetric anion sensors. [Link]
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Keshavarz, M. H., & Klapötke, T. M. (2018). The Properties of Energetic Materials. De Gruyter. [Link]
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Gatzi, V., et al. (2021). Carbazole-Based Colorimetric Anion Sensors. PubMed Central. [Link]
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Heydari, R. (2013). Simultaneous Determination of Carbazoles in Water Samples by Cloud Point Extraction Coupled to HPLC. Journal of Applied Chemical Research. [Link]
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ResearchGate. (2017). Effect of Nanomaterials onThermal Stability of 1,3,6,8-Tetranitro Carbazole. [Link]
-
MDPI. (2021). Carbazole-Based Colorimetric Anion Sensors. [Link]
-
ResearchGate. (n.d.). Absorbance spectra and structures of the investigated explosives. [Link]
-
Biblioteka Nauki. (2017). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. [Link]
-
ResearchGate. (2014). Role of Metal Oxide Nanomaterials on Thermal Stability of 1,3,6-Trinitrocarbazole. [Link]
-
Armstrong, R. W., et al. (1990). Structure and Properties of Energetic Materials. Defense Technical Information Center. [Link]
Sources
Methodological & Application
1,3,6,8-Tetranitrocarbazole synthesis from carbazole
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-
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Application Notes and Protocols for the Characterization of 1,3,6,8-Tetranitrocarbazole (TNC)
Introduction
1,3,6,8-Tetranitrocarbazole (TNC) is a highly nitrated aromatic heterocyclic compound recognized for its energetic properties.[1][] It serves as a crucial component in various pyrotechnic formulations and as a secondary explosive, where stability and performance are paramount.[3][4][5] The precise characterization of TNC is critical to ensure its purity, stability, and performance in these high-stakes applications. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the thorough characterization of TNC, intended for researchers, scientists, and professionals in drug development and materials science.
The synthesis of TNC, typically through the nitration of carbazole, can result in various isomers and impurities.[3][6] Therefore, a multi-faceted analytical approach is essential to confirm the correct isomeric structure, quantify purity, and assess thermal stability. This guide will delve into the practical application and causal reasoning behind employing a suite of analytical methods, including spectroscopic, chromatographic, and thermal analysis techniques.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of TNC is essential for selecting appropriate analytical methods and interpreting data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₅N₅O₈ | [7] |
| Molecular Weight | 347.19 g/mol | [] |
| Appearance | Light yellow to brown to dark green crystalline powder | [1] |
| Melting Point | Approximately 291-296 °C | [6][7] |
| Density | ~1.73 - 1.893 g/cm³ | [6][7] |
| CAS Number | 4543-33-3 | [7] |
Spectroscopic Characterization of TNC
Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of TNC.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint. For TNC, FTIR is instrumental in confirming the presence of the nitro (-NO₂) groups and the carbazole backbone.
Key Mechanistic Insights: The high degree of nitration in TNC significantly influences its infrared spectrum. The strong electron-withdrawing nature of the four nitro groups alters the electron density distribution within the carbazole ring system, leading to characteristic shifts in the vibrational frequencies of the aromatic C-H and C=C bonds, as well as the N-H bond of the carbazole moiety.
Experimental Protocol: FTIR Analysis of TNC
-
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of dry TNC powder (approximately 1-2 mg) with spectroscopic grade KBr (approximately 100-200 mg) in an agate mortar and pestle.
-
Grind the mixture to a fine, homogenous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the TNC powder directly onto the ATR crystal.[8]
-
-
Instrument Parameters:
-
Spectrometer: A research-grade FTIR spectrometer.
-
Spectral Range: 4000 - 650 cm⁻¹.[8]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal should be collected prior to sample analysis.
-
-
Data Analysis:
-
Identify and annotate the characteristic absorption bands. Key absorptions for TNC include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For TNC, ¹H and ¹³C NMR are used to confirm the substitution pattern of the nitro groups on the carbazole ring.
Key Mechanistic Insights: The symmetry of the 1,3,6,8-tetranitro substitution pattern results in a simplified NMR spectrum. The chemical shifts of the remaining aromatic protons and carbons are significantly influenced by the deshielding effect of the adjacent nitro groups.
Experimental Protocol: NMR Analysis of TNC
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of TNC in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube. TNC's solubility can be limited, so gentle warming or sonication may be necessary.
-
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.[6]
-
Experiments:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC, HMBC): Can be employed for unambiguous assignment of proton and carbon signals, especially if impurities are present.
-
-
-
Data Analysis:
-
¹H NMR: Due to the symmetrical substitution, a single sharp singlet is expected for the four equivalent aromatic protons (at positions 2, 4, 5, and 7) and a singlet for the N-H proton.
-
¹³C NMR: The spectrum will show signals corresponding to the different carbon environments in the molecule. The carbons bearing the nitro groups will be significantly downfield.
-
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are essential for separating TNC from starting materials, byproducts, and other isomers, thus enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Coupling HPLC with MS allows for the identification of the separated components based on their mass-to-charge ratio, providing a powerful tool for purity determination and impurity identification.
Key Mechanistic Insights: The choice of stationary and mobile phases is critical for achieving good separation of nitrated carbazoles. A reverse-phase C18 column is often effective, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The gradient elution, where the mobile phase composition is varied over time, is typically employed to resolve compounds with a range of polarities.
Experimental Protocol: HPLC-MS Analysis of TNC
-
Sample Preparation:
-
Accurately weigh a small amount of TNC (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC-MS Parameters:
-
HPLC System: A standard HPLC system with a UV-Vis detector and coupled to a mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions. The specific gradient should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where TNC has significant absorbance (e.g., 254 nm).
-
Mass Spectrometer: An electrospray ionization (ESI) source in negative ion mode is often suitable for detecting nitrated compounds. The mass range should be set to cover the expected molecular weight of TNC and potential impurities.
-
-
Data Analysis:
-
The retention time and UV spectrum of the major peak should be compared to a certified reference standard of TNC.
-
The mass spectrum of the major peak should show the expected molecular ion for TNC ([M-H]⁻ at m/z 346.0).
-
Minor peaks in the chromatogram can be identified by their mass spectra, which can help in identifying impurities such as trinitrocarbazole sulfonic acid.[6]
-
Thermal Analysis of TNC
Thermal analysis techniques are crucial for assessing the thermal stability and decomposition behavior of energetic materials like TNC.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Principle:
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and decomposition temperatures.
-
TGA measures the change in mass of a sample as a function of temperature. It provides information about decomposition kinetics and the amount of volatile components.
Key Mechanistic Insights: The thermal decomposition of TNC is a highly exothermic process. The presence of impurities can lower the melting point and the onset temperature of decomposition, indicating reduced purity and potentially lower thermal stability.
Experimental Protocol: DSC and TGA Analysis of TNC
-
Sample Preparation:
-
Accurately weigh a small amount of TNC (typically 1-5 mg) into an aluminum or copper sample pan.
-
-
Instrument Parameters:
-
Instrument: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Data Analysis:
-
DSC: The DSC curve will show an endothermic peak corresponding to the melting of TNC, followed by a large exothermic peak representing its decomposition.[9] The onset temperature of the exotherm is a key indicator of thermal stability. Pure TNC typically melts around 295-296 °C.[6]
-
TGA: The TGA curve will show a sharp mass loss corresponding to the decomposition of TNC. Pure TNC decomposes in a single step in the temperature range of approximately 385-425 °C.[5][9] The temperature at which significant mass loss begins is another important measure of thermal stability.
-
Workflow for Comprehensive TNC Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of TNC.
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal analysis methods, researchers and scientists can confidently verify the identity, purity, and thermal stability of TNC. This multi-technique approach is not merely a quality control measure; it is a fundamental necessity for ensuring the safety, reliability, and intended performance of this energetic material in its various applications. Adherence to these self-validating systems of analysis ensures the generation of high-quality, reproducible data, which is paramount in the fields of materials science and drug development.
References
-
Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center. [Link]
-
Nowak, D., et al. (2025). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. Central European Journal of Energetic Materials. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1,3,6,8-tetrabromocarbazole (black), and polymers N 4 CMP-1-5. [Link]
-
PubMed. (2014). Crystal structure of 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole. [Link]
-
Defense Technical Information Center. (2013). This compound (TNC) Synthesis and Optimization. [Link]
-
ResearchGate. (2017). Effect of Nanomaterials onThermal Stability of 1,3,6,8-Tetranitro Carbazole. [Link]
-
PubMed. (1996). Synthesis, characterization, and mutagenicity of nitrated 7H-dibenzo[c,g]carbazole and its phenolic derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. [Link]
-
Biblioteka Nauki. (2017). Effect of Nanomaterials on Thermal Stability of 1,3,6,8-Tetranitro Carbazole. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
National Center for Biotechnology Information. (2021). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. [Link]
-
Semantic Scholar. (n.d.). Nitration of carbazole and N-alkylcarbazoles. [Link]
-
MedCrave. (2019). Application of thin layer chromatography for qualitative analysis of gunpowder in purpose of life prediction of ammunition. [Link]
-
Organic Chemistry Frontiers. (2021). Synthesis of carbazoles: light-promoted tandem coupling of nitroarenes with Grignard reagents. [Link]
-
Journal of Applied Pharmaceutical Science. (2022). A development method of FTIR spectroscopy coupled with chemometrics for detection of synthetic drug adulterants of herbal products in quaternary mixture. [Link]
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Protocol for the nitration of carbazole to produce TNC
Pursuant to established safety protocols regarding the dissemination of information on energetic materials, this document does not provide a detailed, step-by-step protocol for the synthesis of 1,3,6,8-tetranitrocarbazole (TNC). The production of highly nitrated aromatic compounds like TNC is an inherently hazardous process that should only be attempted by trained professionals in appropriately equipped and certified laboratories. This guide will instead focus on the underlying chemical principles, known properties of the materials involved, and a comprehensive overview of the critical safety considerations from a defensive and educational perspective.
Introduction to the Nitration of Carbazole
Carbazole is a tricyclic aromatic heterocycle that can undergo electrophilic aromatic substitution reactions. Nitration is a classic example of such a reaction, where a nitro group (-NO₂) is introduced onto the aromatic ring. The synthesis of this compound (TNC) involves the exhaustive nitration of the carbazole core. TNC is a high-energy density material that has been investigated for applications in pyrotechnic formulations and as a secondary explosive.[1][2][3][4] Its synthesis is challenging due to the multiple nitration steps and the hazardous nature of both the reagents and the final product.
Traditional methods for the nitration of carbazole often result in a mixture of isomers, and achieving the desired 1,3,6,8-tetranitro substitution pattern requires specific and harsh reaction conditions.[5] The reactivity of the carbazole ring system and the directing effects of the existing nitro groups at each stage of the reaction influence the final product distribution.
Chemical Principles: The Mechanism of Nitration
The nitration of carbazole proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a powerful electrophile, the nitronium ion (NO₂⁺), and its subsequent attack on the electron-rich carbazole ring.
-
Generation of the Nitronium Ion : In a typical nitrating mixture, concentrated nitric acid is protonated by an even stronger acid, usually concentrated sulfuric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack : The nitronium ion attacks the π-electron system of the carbazole ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation : A base (such as the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring and yielding the nitro-substituted carbazole.
Physicochemical Properties
Understanding the properties of the starting material and the final product is crucial for safe handling and characterization.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Carbazole | C₁₂H₉N | 167.21 | 246 | White crystalline solid |
| 1,3,6,8-TNC | C₁₂H₅N₅O₈ | 347.21 | 291 - 296 | Light yellow to brown crystalline powder[3][4] |
Data compiled from various sources.[3][4][6]
Critical Safety Protocols and Hazard Management
Nitration reactions, especially those aiming for polynitration, are extremely hazardous and present multiple risks including violent reactions, explosions, and exposure to highly corrosive and toxic materials.[7][8]
Hazard Assessment:
-
Reagents :
-
Nitric Acid (Concentrated/Fuming) : A powerful oxidizing agent and highly corrosive.[9][10] It can cause severe burns on contact and is toxic upon inhalation.[9][10] It reacts violently with many organic compounds.[9][11]
-
Sulfuric Acid (Concentrated) : A strong dehydrating agent and highly corrosive. It causes severe burns. The mixing of sulfuric acid with nitric acid is highly exothermic.
-
-
Reaction Conditions :
-
Product :
Engineering Controls:
-
Fume Hood : All work must be conducted in a chemical fume hood with a certified face velocity to contain toxic fumes and in case of splashing.[7]
-
Blast Shield : A sturdy blast shield must be placed between the operator and the reaction apparatus at all times.
-
Temperature Control : The reaction vessel must be equipped with efficient cooling (e.g., an ice bath or cryostat) and a calibrated thermometer to monitor the internal temperature continuously.
-
Material Compatibility : All equipment must be made of appropriate acid-resistant materials, such as glass.[7][11] Avoid contact with metals.[9][11]
-
Emergency Stations : An emergency eyewash and safety shower must be immediately accessible.[7][10]
Personal Protective Equipment (PPE):
-
Eye Protection : Chemical splash goggles and a full-face shield are mandatory.[10]
-
Hand Protection : Wear acid-resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach is recommended.
-
Body Protection : A flame-resistant lab coat and an acid-resistant apron should be worn.[7] Ensure no skin is exposed.
-
Respiratory Protection : If there is any risk of inhalation, an appropriate NIOSH-approved respirator must be used.[7][10]
Emergency Preparedness:
-
Spill Kits : Have appropriate spill kits readily available, including neutralizing agents for acids (e.g., sodium bicarbonate).[7]
-
First Aid : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] For inhalation, move to fresh air and seek medical attention.[10]
-
Waste Disposal : Nitric acid waste must be segregated and never mixed with other waste streams, especially organic solvents.[11] The final TNC product and any contaminated materials must be disposed of as reactive/explosive hazardous waste according to institutional and federal regulations.
Post-Reaction Handling and Purification
The work-up procedure for nitration reactions requires extreme care. The reaction mixture is typically quenched by slowly adding it to ice water to precipitate the crude product. This step must be done cautiously to manage the heat generated.
Purification of crude TNC often involves recrystallization from a suitable solvent, such as acetone, followed by washing.[1][2] It is critical to remember that during purification, the material should be handled in small quantities, and one must avoid conditions (like scratching with a metal spatula or rapid heating) that could initiate detonation. The purified TNC should be stored wetted with water in a designated, locked, and cool location, away from heat, shock, and friction.[12]
References
- Singh, S. K., & Price, D. W. (2013). This compound (TNC)
- DTIC. (2013). This compound (TNC) Synthesis and Optimization.
- Chem-Impex. (n.d.). This compound (wetted with ca.
- Chakrabarty, M., & Batabyal, A. (1994). A New Method of Nitration of Carbazoles Using Ceric Ammonium Nitrate (CAN).
- University of California, Riverside EH&S. (n.d.). Nitric Acid Safety.
- ResearchGate. (2026). This compound (TNC)
- Santa Cruz Biotechnology. (2019).
- Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
- TCI Chemicals. (2025). This compound (wetted with ca. 40% Water)
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3939148A - Process for preparing 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane.
- ECHEMI. (n.d.).
- YouTube. (2024).
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
- Semantic Scholar. (n.d.). Nitration of carbazole and N-alkylcarbazoles.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- RSC Publishing. (n.d.).
- University of Reading. (n.d.). Protocol 8. The carbazole assay for uronic acids.
- LookChem. (n.d.). This compound.
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Use of 1,3,6,8-Tetranitrocarbazole in military and industrial applications
Application Notes & Protocols for 1,3,6,8-Tetranitrocarbazole (TNC)
A Technical Guide for Researchers and Professionals
Introduction: Understanding this compound
This compound (TNC) is a highly nitrated heterocyclic aromatic compound valued for its energetic properties.[1] With the molecular formula C₁₂H₅N₅O₈, TNC is a powerful secondary explosive and a key ingredient in various high-energy formulations.[2][][4] Its molecular structure, featuring four nitro groups attached to a carbazole backbone, provides a high energy output and stability, making it suitable for demanding applications.[1] Historically, TNC was used during World War II under the name "Gelbmehl" in combustible mixtures for time-delay fuses.[5] Today, it serves specialized roles in advanced military and industrial applications, from pyrotechnics to chemical synthesis.[1][][6]
This document provides a comprehensive overview of TNC, including its synthesis, applications, and critical safety protocols, designed for professionals in research and development.
Physicochemical Properties
A summary of the key properties of this compound is presented below. Understanding these characteristics is fundamental to its safe handling and effective application.
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C₁₂H₅N₅O₈ | - | [2][] |
| Molecular Weight | 347.20 | g/mol | [2][4][7] |
| Appearance | Light yellow to Brown to Dark green powder/crystal | - | [4] |
| Melting Point | 291 - 296 | °C | [2][4][5] |
| Density | 1.73 - 1.893 | g/cm³ | [2][5] |
| Flash Point | 347.2 | °C | [2] |
| Boiling Point | 650.5 | °C (at 760 mmHg) | [2] |
| Water Solubility (log₁₀WS) | -6.90 | mol/L (Calculated) | [7] |
| Octanol/Water Partition Coeff. (logP) | 2.472 | - (Calculated) | [7] |
| CAS Number | 4543-33-3 | - | [2] |
Synthesis and Purification Protocols
The synthesis of TNC requires precise control of reaction conditions to ensure the exclusive formation of the 1,3,6,8-isomer and to manage the significant hazards associated with handling concentrated acids and energetic materials.[6]
Causality in Synthesis: From Traditional to Optimized Methods
The traditional synthesis of TNC involved a mixed-acid system of sulfuric and nitric acids.[6] In this process, carbazole is first sulfonated by heating it in sulfuric acid. Subsequently, nitric acid is added to replace the sulfonate groups with nitro groups.[6] While effective, this method generates significant acid waste.
Modern optimized procedures have been developed to avoid the use of sulfuric acid, relying solely on nitric acid in a one-pot, two-stage process.[6][8] This approach is more efficient and better suited for industrial infrastructure.[6] The protocol below details an optimized synthesis route developed by the U.S. Army ARDEC.[6][8]
Optimized Synthesis Workflow Diagram
Caption: Optimized one-pot synthesis and purification workflow for this compound.
Protocol: Optimized Synthesis of this compound
This protocol is adapted from the optimized method designed to produce the 1,3,6,8-isomer in good yields.[6][8]
A. Synthesis of Crude TNC
-
Initial Reaction Setup: In a suitable reactor, begin the addition of the carbazole starting material to 90% nitric acid.[6][8]
-
Temperature Control: Throughout the carbazole addition, meticulously maintain the reactor temperature at 45°C.[6][8] Rationale: This controlled temperature prevents runaway reactions while ensuring the initial nitration proceeds efficiently.
-
Increasing Acid Concentration: Once all the carbazole has been added, introduce more nitric acid to elevate the final concentration to 94%.[6][8]
-
Heating Stage: Heat the reaction mixture to 80°C and hold at this temperature for 2 hours to ensure the nitration is complete.[6][8]
-
Quenching: Add a 55% nitric acid solution to the mixture to quench the reaction.[6][8] Rationale: Quenching stops the reaction and helps precipitate the product.
-
Cooling & Precipitation: Allow the mixture to cool to ambient temperature. The TNC product will precipitate out of the solution.[6]
-
Filtration and Washing: Filter the solid product from the acid mixture. Wash the collected solids first with 70% nitric acid, followed by a water wash.[6][8] This process yields crude TNC with an expected yield of 40-65%.[6][8]
B. Purification of TNC
-
Digestion in Acetone: Place the crude TNC in a flask and add acetone. Heat the slurry to reflux and maintain for 30 to 60 minutes.[6][8] Rationale: This digestion process dissolves impurities and allows for the recrystallization of TNC into a more pure form.
-
Water Quench: Quench the acetone slurry with water. This will cause the purified TNC to precipitate.[6][8]
-
Final Filtration: Filter the solids, wash thoroughly with water, and dry to recover the final crystalline TNC product.[6][8]
Military and Industrial Applications
TNC's unique properties make it a valuable compound in several specialized fields.[1][]
Military Applications
-
Pyrotechnic Formulations: TNC is a key material used in various pyrotechnic compositions.[1][5][6] Its high energy output and stability contribute to the performance of advanced munitions and pyrotechnics.[1]
-
Insensitive Munitions: TNC can be used to increase the impact resistance of powerful secondary explosives like RDX and HMX with minimal loss of explosive output.[9] Admixing 1-9% of TNC with these materials enhances their stability.[9] For example, an RDX/TNC powder can be prepared and coated with a binder like petrolatum to create a pressable, free-flowing explosive composition with even greater impact resistance.[9]
-
Propellant Formulations: The compound is suitable for use in solid rocket propellants, where it can improve thrust and combustion efficiency.[1]
-
Time-Delay Fuses: Historically, TNC was a component in combustible mixtures for time-delay fuses.[5]
Industrial and Research Applications
-
Chemical Intermediate: Beyond its energetic uses, TNC serves as a versatile intermediate in the synthesis of other chemical compounds.[1]
-
Material Science: It is used in the development of advanced materials, particularly in creating polymers with enhanced thermal and mechanical properties.[1]
-
Analytical Chemistry: TNC can be employed as a standard in analytical methods for the detection and quantification of nitro compounds in environmental samples, aiding in pollution monitoring.[1]
-
Pharmaceutical Research: The chemical stability of TNC and its ability to interact with biological systems have led to its exploration for potential applications in drug delivery systems.[1]
Safety Protocols and Hazard Management
This compound is classified as an explosive and is harmful if swallowed, in contact with skin, or if inhaled.[10] Strict adherence to safety protocols is mandatory.
Hazard Identification
-
Primary Hazard: Explosive; mass explosion hazard.[10]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).[10]
-
General Handling: Avoid breathing dust, fumes, or spray. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[10]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the first line of defense against exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side shields. A face shield should be worn in addition to goggles where there is a significant risk of splashing.[10][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's compatibility chart for polynitroaromatic compounds and the solvents in use.[11]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[10] A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[10]
Emergency Response Workflow
Caption: First aid and emergency response workflow for exposure to this compound.
Protocol: Safe Handling and Storage
-
Ventilation: Always handle TNC in a well-ventilated area or a certified chemical fume hood to minimize inhalation risk.[10]
-
Containment: Protect work surfaces with disposable plastic-backed absorbent paper.[12] Ensure all containers are clearly labeled with the chemical name and associated hazards.[11]
-
Storage: Store TNC in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] The compound is often supplied wetted with water (ca. 40%) to improve stability and reduce sensitivity.[1][]
-
Incompatibilities: Keep away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[11]
-
Waste Disposal: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[10] Do not dispose of down the drain.
-
Decontamination: After handling, wash hands and any exposed skin thoroughly.[10] Decontaminate work surfaces and equipment with an appropriate solvent.
Toxicology and Environmental Fate
Most nitroaromatic compounds are recognized as toxic and potentially mutagenic.[13] Their release into the environment can occur during manufacturing, handling, and military activities.[14] While specific toxicological data for TNC is limited in the provided results, the general class of polynitroaromatic compounds can be adsorbed by soil and may undergo biotransformation.[14] Bacteria have developed reductive pathways to degrade these compounds, which can involve either the reduction of the aromatic ring or the reduction of the nitro groups to amino derivatives.[13][14] However, due to its hazardous nature, environmental release must be strictly avoided.[10]
References
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- LookChem. (n.d.). This compound.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center.
- Echemi. (n.d.). This compound SDS, 4543-33-3 Safety Data Sheets.
- Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center.
- ResearchGate. (2026). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation.
- BOC Sciences. (n.d.). CAS 4543-33-3 this compound.
- Google Patents. (n.d.). US4251301A - Impact resistant pressable explosive composition of high energetic material content.
- Oxford Academic. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 4543-33-3).
- PubMed. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
- University of Louisville. (2022). Pol-Chemical Safety (Lab Safety Manual).
- University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
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Troubleshooting & Optimization
Technical Support Center: Stability of 1,3,6,8-Tetranitrocarbazole in Different Solvents
Welcome to the comprehensive technical support guide for 1,3,6,8-Tetranitrocarbazole (TNC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving TNC and its stability in various solvents. As a Senior Application Scientist, my goal is to synthesize my expertise in energetic materials with practical, field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of TNC in solution.
Q1: What is this compound (TNC) and why is its stability in solvents a concern?
A1: this compound is a high-energy nitroaromatic compound utilized in explosives and propellants for its notable stability and performance.[1][] Its stability in various formulations is a key characteristic, and it is often supplied wetted with water to enhance safety and stability during transport and storage.[1] However, when used in laboratory settings for research and development, TNC is often dissolved in organic solvents. The choice of solvent can significantly impact the stability of the TNC molecule, potentially leading to degradation, which can affect experimental results, product purity, and safety. Understanding these interactions is crucial for accurate and reproducible research.
Q2: I'm preparing a stock solution of TNC. What is a generally safe and stable solvent to use for short-term storage?
A2: For short-term storage and purification, acetone has been shown to be a suitable solvent. The purification process for TNC can involve digesting the crude material in acetone at reflux for 30 to 60 minutes, indicating good short-term thermal stability in this solvent.[3][4] However, for longer-term storage, it is advisable to conduct your own stability studies, as even in relatively stable solvents, degradation can occur over time, especially when exposed to light or elevated temperatures.
Q3: My TNC solution has changed color from pale yellow to a darker shade. What could be the cause?
A3: A color change in your TNC solution is a common indicator of degradation. This can be initiated by several factors:
-
Photodegradation: TNC, like many nitroaromatic compounds, can be sensitive to light. Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of colored byproducts. It is recommended to store TNC solutions in amber vials or protect them from light.
-
Thermal Decomposition: Although solid TNC is thermally stable to high temperatures, in solution, its decomposition temperature can be significantly lower. Storing solutions at elevated temperatures can accelerate degradation.
-
Solvent Interaction: The solvent itself can react with TNC, especially if the solvent is not pure or contains contaminants. Protic solvents, or those with acidic or basic impurities, can potentially react with the nitro groups or the carbazole ring system.
-
pH Effects: The presence of acidic or basic species in the solution can catalyze degradation pathways. Nitroaromatic compounds can be susceptible to nucleophilic attack in basic conditions.
Q4: Are there any solvents I should absolutely avoid when working with TNC?
A4: While specific incompatibility data for TNC with a wide range of solvents is not extensively published, general knowledge of nitroaromatic compounds suggests caution with the following:
-
Strongly Basic Solvents or Solutions: Amines and other basic compounds can form colored complexes with nitroaromatics and may promote decomposition.
-
Strong Reducing Agents: Solvents or additives with reducing properties could potentially reduce the nitro groups, leading to a different class of compounds.
-
Reactive Solvents: Solvents that can undergo nucleophilic attack or act as strong oxidizing or reducing agents themselves should be used with caution and their compatibility verified.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps & Explanation |
| Inconsistent results in bioassays or other downstream applications. | TNC degradation in the experimental medium. | 1. Verify Stock Solution Integrity: Before each experiment, analyze your TNC stock solution by HPLC to confirm its purity and concentration. 2. Assess Stability in Assay Medium: Perform a time-course experiment to determine the stability of TNC in your final assay buffer or solvent under the exact experimental conditions (temperature, light exposure). Analyze samples at different time points to quantify any degradation. 3. Prepare Fresh Solutions: If degradation is observed, prepare TNC solutions fresh before each experiment. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Characterize Degradation Products: If possible, use HPLC-MS to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., loss of a nitro group, hydroxylation). 2. Conduct Forced Degradation Studies: Intentionally degrade a sample of TNC under various stress conditions (acidic, basic, oxidative, photolytic, thermal) and analyze the resulting solutions by HPLC. This can help to create a "fingerprint" of potential degradation products, aiding in their identification in your experimental samples. |
| Low recovery of TNC after an extraction or purification step. | Degradation during the procedure or poor solubility. | 1. Optimize Solvent Choice: Ensure the solvent used for extraction or chromatography is compatible with TNC and provides good solubility. Acetone is a good starting point for purification.[3][4] 2. Minimize Exposure to Harsh Conditions: Reduce the time TNC is exposed to elevated temperatures or potentially reactive chemicals. 3. Perform a Spike and Recovery Experiment: Add a known amount of TNC to your sample matrix before the extraction/purification process and quantify the amount recovered to assess the efficiency of your method and rule out degradation. |
Data Summary: Stability of this compound in Solvents
The following table summarizes the known stability information for TNC in various solvents. It is important to note that quantitative, long-term stability data is not widely available in the literature, and the information below is compiled from synthesis and purification reports, as well as general knowledge of nitroaromatic compounds. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Solvent | Solvent Type | Reported Stability/Compatibility | Considerations | Source |
| Water | Polar Protic | Generally stable; often supplied wetted with ~40% water for enhanced stability and safety. | Low solubility. | [1] |
| Acetone | Polar Aprotic | Good short-term stability, even at reflux temperatures (used for purification). | Long-term stability at room temperature and under light exposure is not well-documented. | [3][4] |
| Nitromethane | Polar Aprotic | A single crystal of pure TNC was grown from a solution in dry nitromethane, suggesting good stability. | Nitromethane is an energetic material itself and should be handled with appropriate safety precautions. | |
| Acetonitrile | Polar Aprotic | Expected to be a reasonably stable solvent for short-term use due to its relatively inert nature. | No specific long-term stability data available for TNC. | General Chemical Knowledge |
| Dichloromethane | Nonpolar Aprotic | Likely to be a suitable solvent for short-term use. | No specific long-term stability data available for TNC. | General Chemical Knowledge |
| Methanol | Polar Protic | Caution is advised. Protic solvents can potentially interact with nitroaromatic compounds. | No specific stability data available for TNC. | General Chemical Knowledge |
| Basic Solutions (e.g., containing amines) | - | Likely to be unstable. Nitroaromatic compounds can form colored complexes and undergo decomposition in the presence of bases. | Avoid use unless the reaction with the base is the intended purpose of the experiment. | General Chemical Knowledge |
| Acidic Solutions (e.g., dilute mineral acids) | - | Stability is not well-documented. While the synthesis of TNC occurs in strong nitric acid, the stability of the purified compound in dilute acidic solutions is unknown. | The nitro groups on other nitroaromatic explosives are relatively stable to acid hydrolysis.[5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing TNC Stability in a Selected Solvent
This protocol outlines a general method for determining the stability of TNC in a solvent of interest over time using HPLC.
1. Materials:
-
This compound (TNC), high purity
-
HPLC-grade solvent of interest
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Procedure:
-
Prepare a TNC Stock Solution: Accurately weigh a known amount of TNC and dissolve it in the solvent of interest to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it into the HPLC system. Record the peak area of the TNC peak.
-
Storage: Store the remaining stock solution in a tightly sealed amber vial under the desired storage conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial analysis, and inject it into the HPLC system. Record the peak area of the TNC peak and note the appearance of any new peaks.
-
Data Analysis: Calculate the percentage of TNC remaining at each time point relative to the initial concentration. Plot the percentage of TNC remaining versus time to visualize the degradation profile.
Diagram of Experimental Workflow:
Caption: Workflow for assessing TNC stability in a solvent.
Protocol 2: Suggested Stability-Indicating HPLC Method
This method is based on common practices for the analysis of nitroaromatic explosives and should be validated for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: A gradient elution is recommended to ensure the separation of TNC from potential degradation products. A starting point could be:
-
0-2 min: 50% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B
-
20-25 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Diagram of Factors Affecting TNC Stability in Solution:
Caption: Key factors influencing the stability of TNC in solution.
References
-
Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center. Retrieved from [Link]
- Šarlauskas, J., Jonušis, M., Jonušienė, S., Čėnas, N., Krikštopaitis, K., Stankevičiūtė, J., & Anusevičius, Ž. (2025). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation.
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Taylor, K., & Smith, C. (2011).
- Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(11), 834-845.
-
Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center. Retrieved from [Link]
- Folly, P., & Mader, P. (2004). Propellant Chemistry. CHIMIA International Journal for Chemistry, 58(6), 374-382.
-
TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Retrieved from [Link]
- Emmrich, M., et al. (2019). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 24(10), 1969.
- Maggio, R. M. (2017). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. AAPS PharmSciTech, 18(1), 16-24.
- Waterman, K. C. (2011). The application of the Accelerated Stability Assessment Program (ASAP) to predict the shelf life of solid dosage forms. Journal of Pharmaceutical Sciences, 100(10), 4169-4177.
- Vaisman, D., & Shkinev, V. M. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. International Journal of Molecular Sciences, 22(9), 4529.
- Chow, Y. L. (1973). Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Canadian Journal of Chemistry, 51(10), 1624-1632.
- Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- U.S. Army Materiel Command. (1971). Engineering Design Handbook: Explosives Series, Properties of Explosives of Military Interest.
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
- Popova, V., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 384(2), 464-474.
- Tappan, B. C., Ali, A. N., & Son, S. F. (2003). Decomposition and Ignition of the High‐Nitrogen Compound Triaminoguanidinium Azotetrazolate (TAGzT). Propellants, Explosives, Pyrotechnics, 28(4), 173-180.
- Zygmunt, B., & Ciesla, M. (2003). Compatibility testing of energetic materials at TNO-PML and MIAT. Journal of Thermal Analysis and Calorimetry, 73(2), 543-550.
-
U.S. Department of Transportation. (n.d.). Test Methods for Explosives. Retrieved from [Link]
- International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4543-33-3). Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
- Zhou, S., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 679, 233-241.
- Fathollahi, M., et al. (2018). The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study.
- Asle-Fatahi, M., & Ghassemi, H. (2016). NTO-Based Explosive Formulations: A Technology Review.
- Emmrich, M., et al. (2019). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 24(10), 1969.
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Validation & Comparative
A Senior Application Scientist's Guide to Tenascin-C Synthesis: A Comparative Analysis of Production Methodologies
For researchers, scientists, and drug development professionals, the ability to produce high-quality, biologically active Tenascin-C (TNC) is paramount for advancing our understanding of its roles in tissue repair, fibrosis, and cancer, as well as for developing novel therapeutic strategies. TNC is a large, hexameric extracellular matrix glycoprotein with a complex modular structure, extensive post-translational modifications, and multiple splice variants, all of which present significant challenges to its synthesis.[1][2] The choice of a synthesis method is not merely a matter of convenience; it is a critical experimental decision that dictates the structural integrity, post-translational modification profile, and ultimately, the biological functionality of the final product.
This guide provides an in-depth comparative analysis of the primary methodologies for TNC synthesis. Moving beyond a simple listing of options, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the most appropriate system for your research objectives. Every method will be scrutinized for its ability to produce functionally validated TNC, ensuring that the described protocols are self-validating systems.
The Central Challenge: Replicating the Complexity of Native Tenascin-C
Native TNC is a large glycoprotein, with monomers ranging from 180 to 300 kDa, that assemble into a hexameric structure resembling a "six-armed star".[2] This intricate architecture is crucial for its function. Furthermore, TNC undergoes significant post-translational modifications, including N-linked glycosylation and alternative splicing of its fibronectin type III (FNIII) repeats, which give rise to a vast array of isoforms with distinct biological activities.[1] Therefore, the ideal synthesis method must not only produce a full-length protein but also facilitate correct folding, oligomerization, and ideally, recapitulate the native post-translational modifications.
Comparative Analysis of TNC Synthesis Platforms
The selection of an expression system is a trade-off between yield, cost, speed, and the ability to produce a protein with the necessary complexity. Here, we compare the most common platforms for recombinant TNC production.
Data Presentation: A Head-to-Head Comparison
| Expression System | Typical Yield | Post-Translational Modifications (PTMs) | Oligomerization | Cost | Speed | Key Advantages | Key Disadvantages |
| Mammalian Cells (HEK293, CHO, NS0) | Low to Moderate (mg/L) | Human-like glycosylation, proper disulfide bonding | Efficient hexamer assembly | High | Slow | High biological activity, authentic PTMs | Lower yield, complex culture conditions, expensive |
| Baculovirus-Insect Cells (Sf9, Hi5) | Moderate to High (mg/L) | N-glycosylation (paucimannose), disulfide bonding | Can support hexamer assembly | Moderate | Moderate | High yield, good for large proteins | Non-human glycosylation may affect activity |
| Yeast (Pichia pastoris) | Moderate to High (mg/L) | High-mannose N-glycosylation (hyperglycosylation) | Potential for aggregation | Low | Fast | High yield, cost-effective, scalable | Aberrant glycosylation, potential for misfolding |
| Bacterial (E. coli) | High (for fragments) | None (no glycosylation) | Insoluble inclusion bodies for full-length | Very Low | Very Fast | High yield for domains/fragments, simple | No PTMs, misfolding of large proteins |
| Cell-Free Systems | Low (µg-mg/mL) | Can be supplemented for glycosylation | Dependent on system and protein | High | Very Fast | Rapid screening, toxic proteins | Low yield for large proteins, expensive reagents |
| Chemical Synthesis | Very Low (fragments only) | None | Not applicable for full-length | Very High | Slow | Site-specific modifications | Limited to small peptides/domains |
In-Depth Analysis of Synthesis Platforms
Mammalian Cell Expression: The Gold Standard for Bioactivity
For producing full-length, biologically active TNC that most closely resembles the native protein, mammalian cell lines such as Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO), and mouse myeloma (NS0) cells are the undisputed gold standard.[2][3]
Expertise & Experience: The rationale for using mammalian systems lies in their sophisticated cellular machinery for protein folding and post-translational modifications. TNC is a secreted glycoprotein, and these cells possess the endoplasmic reticulum and Golgi apparatus necessary for proper disulfide bond formation, N-linked glycosylation, and secretion of the correctly folded and assembled hexameric protein.[4] Commercially available recombinant human TNC is often produced in mouse myeloma (NS0) cells, ensuring high purity and biological activity.[2][3]
Trustworthiness: The biological activity of TNC produced in mammalian cells can be readily validated through established assays, such as its ability to modulate cell adhesion. For instance, recombinant human TNC can block fibronectin-mediated adhesion of NIH-3T3 cells, a key functional characteristic.[2][3]
Experimental Protocol: TNC Expression in HEK293 Cells
This protocol outlines the transient transfection of HEK293 cells for the production of a His-tagged TNC splice variant.
-
Vector Construction: The cDNA of the desired human TNC splice variant is cloned into a mammalian expression vector (e.g., pcDNA3.1) containing a C-terminal 6x-His tag for purification.
-
Cell Culture: HEK293-F cells are cultured in a suitable serum-free suspension medium to a density of 2 x 10^6 cells/mL.
-
Transfection: The expression vector is transfected into the HEK293-F cells using a suitable transfection reagent (e.g., PEI).
-
Expression: The transfected cells are incubated for 4-5 days at 37°C with 8% CO2 on an orbital shaker.
-
Harvesting: The cell culture is centrifuged to pellet the cells, and the supernatant containing the secreted TNC is collected.
-
Purification: The supernatant is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin to capture the His-tagged TNC.
-
Elution and Dialysis: The purified TNC is eluted with an imidazole gradient and dialyzed against PBS to remove imidazole and for buffer exchange.
-
Characterization: The purified TNC is analyzed by SDS-PAGE for purity and Western blot for identity. Biological activity is confirmed using a cell adhesion assay.
Mandatory Visualization: Mammalian Expression Workflow
Caption: Workflow for recombinant TNC production in HEK293 cells.
Baculovirus-Insect Cell System: A High-Yield Alternative
The baculovirus expression vector system (BEVS) using insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni Hi5) is a powerful platform for producing high yields of large, complex proteins.[5]
Expertise & Experience: While insect cells can perform N-linked glycosylation, the resulting glycans are typically of the paucimannose type, which is simpler than the complex glycans found in mammals. This difference in glycosylation may impact the biological activity of TNC in some contexts. However, the high protein yields and the ability to produce large, properly folded proteins make this system an attractive option. The system is well-suited for producing the large TNC monomers and can support the assembly of the hexameric structure.
Trustworthiness: The integrity of TNC produced in insect cells can be assessed by SDS-PAGE and Western blotting. Functional validation should be performed using the same assays as for mammalian-expressed TNC to ensure that the altered glycosylation does not significantly impair its biological activity for the intended application.
Experimental Protocol: TNC Expression using BEVS
-
Recombinant Bacmid Generation: The TNC cDNA is cloned into a baculovirus transfer vector (e.g., pFastBac) which is then used to generate a recombinant bacmid in E. coli.
-
Transfection and Virus Amplification: The recombinant bacmid is transfected into Sf9 cells to produce the initial viral stock (P1). This stock is then amplified to generate a high-titer stock (P2 or P3).[6]
-
Protein Expression: Suspension cultures of Hi5 cells are infected with the high-titer recombinant baculovirus at an optimal multiplicity of infection (MOI).
-
Harvesting: The culture supernatant containing the secreted TNC is harvested 48-72 hours post-infection.
-
Purification: The secreted TNC is purified from the culture medium using affinity chromatography (e.g., His-tag) followed by size-exclusion chromatography to isolate the hexameric form.
-
Characterization: The purity and identity of the TNC are confirmed by SDS-PAGE and Western blot. The glycosylation pattern can be analyzed by mass spectrometry and compared to mammalian-expressed TNC.
Mandatory Visualization: Baculovirus Expression Workflow
Caption: Workflow for recombinant TNC production using the baculovirus-insect cell system.
Yeast (Pichia pastoris): The High-Yield, Cost-Effective Workhorse
Pichia pastoris is a methylotrophic yeast that has become a popular expression system due to its ability to grow to high cell densities, its strong and tightly regulated promoters, and its capacity for secreting recombinant proteins.
Expertise & Experience: While P. pastoris can perform N-linked glycosylation, it is of the high-mannose type and can be extensive (hyperglycosylation), which is significantly different from the complex N-glycans of mammalian proteins.[7][8] This aberrant glycosylation is a major concern for TNC production, as it can lead to altered protein folding, reduced biological activity, and increased immunogenicity. However, for applications where precise glycosylation is not critical, the high yields and low cost of this system are advantageous.
Trustworthiness: The expression and secretion of TNC fragments in P. pastoris have been reported, but the production of full-length, correctly assembled hexameric TNC is challenging. Significant optimization of culture conditions and protein engineering to reduce hyperglycosylation may be required. Functional validation is crucial to determine the impact of yeast-derived glycosylation on TNC's biological activity.
Bacterial (E. coli): The King of Speed and Simplicity for Fragments
Escherichia coli is the most widely used expression system due to its rapid growth, simple genetics, and low cost.
Expertise & Experience: The primary limitation of E. coli for TNC synthesis is its complete lack of machinery for post-translational modifications and the challenges associated with folding large, complex eukaryotic proteins.[9] Expression of full-length TNC in E. coli typically results in the formation of insoluble and non-functional inclusion bodies. However, for the production of individual domains or smaller fragments of TNC for structural studies or antibody production, E. coli remains a viable and efficient option.
Trustworthiness: When expressing TNC fragments in E. coli, it is essential to include a purification tag (e.g., 6x-His tag) and to perform refolding procedures to attempt to recover some biological activity. The functionality of refolded fragments should be carefully assessed.
Emerging Technologies: Cell-Free Synthesis and Chemical Synthesis
Cell-Free Protein Synthesis (CFPS): CFPS systems, derived from various cellular extracts (e.g., E. coli, wheat germ, insect, and mammalian cells), offer a rapid method for protein production without the need for live cells.[10] These systems are particularly useful for producing toxic proteins and for high-throughput screening of protein variants. For glycoproteins like TNC, CFPS systems can be supplemented with the necessary enzymes and substrates to facilitate glycosylation.[11] However, the yields of large, complex proteins are currently lower and the costs are higher compared to cell-based systems.
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) allows for the precise chemical synthesis of peptides and small protein domains.[12] This method offers the unique advantage of incorporating non-natural amino acids and site-specific modifications. However, the synthesis of large proteins like a full-length TNC monomer is currently not feasible with this technology. SPPS is best suited for synthesizing specific TNC-derived peptides for functional studies.
Conclusion: Selecting the Right Tool for the Job
The optimal method for Tenascin-C synthesis is intrinsically linked to the specific research question being addressed. For studies requiring the full spectrum of TNC's biological activity, mammalian expression systems remain the superior choice, despite their lower yields and higher costs. The baculovirus-insect cell system offers a compelling alternative for producing larger quantities of TNC, provided that the altered glycosylation does not compromise the intended application. For the production of TNC fragments for structural or immunological purposes, E. coli is an efficient and cost-effective solution. As cell-free synthesis technologies continue to advance, they may offer a powerful platform for the rapid production and engineering of TNC and its variants in the future.
By understanding the strengths and limitations of each synthesis method, researchers can make informed decisions to produce high-quality Tenascin-C that is fit for purpose, thereby accelerating discoveries in this exciting and complex field.
References
- Giblin, S. P., & Midwood, K. S. (2015). Tenascin-C: form versus function.
- Midwood, K. S., & Orend, G. (2018). How to detect and purify tenascin-C. Methods in cell biology, 143, 159–183.
- Chiquet-Ehrismann, R., & Chiquet, M. (2020). Tenascin-C: From Discovery to Structure-Function Relationships. Frontiers in immunology, 11, 611789.
- Harimoto, N., et al. (2020). High Co-expression of Large Tenascin C Splice Variants in Stromal Tissue and Annexin A2 in Cancer Cell Membranes is Associated with Poor Prognosis in Pancreatic Cancer. Annals of surgical oncology, 27(3), 924–930.
- DeLisa, M. P., & Jewett, M. C. (2024). Cell-Free Systems for the Production of Glycoproteins. Methods in molecular biology (Clifton, N.J.), 2737, 361–381.
- Li, P., et al. (2019). The effect of N-glycosylation on the expression of the tetanus toxin fragment C in Pichia pastoris. AMB Express, 9(1), 153.
- Sari, H., et al. (2014). Tenascin-C Protein Expression and mRNA Splice Variants in Thyroid Carcinoma. Pathology, research and practice, 210(12), 996–1002.
- Saleh, A. M., & Moore, C. H. (2024).
- Cregg, J. M., et al. (2000). Glycosylation of Pichia pastoris-derived proteins. Glycobiology, 10(7), 741–746.
- Reardon, D. A., et al. (2002). Phase II trial of murine 131I-labeled antitenascin monoclonal antibody 81C6 administered into surgically created resection cavities of patients with newly diagnosed malignant gliomas. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 20(5), 1389–1397.
-
Leba, M., et al. (2022). Comparative Study: HEK293 Cells Vs CHO Cells. evitria. Retrieved from [Link]
- King, L. A., & Possee, R. D. (Eds.). (2015). Baculovirus and Insect Cell Expression Protocols. Springer.
- Midwood, K. S., et al. (2019). Novel Human Tenascin-C Function-Blocking Camel Single Domain Nanobodies. Frontiers in immunology, 10, 1957.
- Orend, G., et al. (2022).
-
Abclonal. (n.d.). Recombinant Human Tenascin C/TNC Protein. Retrieved from [Link]
- Grav, L. M., et al. (2021). Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins.
- Kelly, S. (2019). Integrated multiomic characterisation of the CHO cell transcriptome and translatome using next generation sequencing.
- Roest, S., et al. (2016). Baculovirus/Insect cell expression system for beginners. P4EU.
- Chiquet, M. (2020). Tenascin-C: From Discovery to Structure-Function Relationships. Frontiers in immunology, 11, 611789.
- Daly, R., & Hearn, M. T. (2005). Glycosylation of Pichia pastoris-derived proteins. Methods in molecular biology (Clifton, N.J.), 308, 163–175.
-
CEM Corporation. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Kim, E. J., et al. (2020). Effects of Tenascin C on the Integrity of Extracellular Matrix and Skin Aging. International journal of molecular sciences, 21(22), 8793.
- Grav, L. M., et al. (2021). HEK293 provides improved secreted titers of difficult to express proteins compared to CHO in two different expression systems.
- Tsonis, P. A., et al. (2001). Tenascin-C splice variant adhesive/anti-adhesive effects on chondrosarcoma cell attachment to fibronectin. Connective tissue research, 42(3), 195–202.
- Underwood, P. A., et al. (2006). Expression, production, and characterization of full-length vitronectin in Escherichia coli.
- Promega Corporation. (2004). Purifying His-Tagged Proteins from Insect and Mammalian Cells. Promega Notes, 87, 13-16.
-
Biointron. (2023). Host Cell Lines: CHO, HEK293, NS0 – Pros and Cons. Retrieved from [Link]
- Silverman, A. D., et al. (2020). A User's Guide to Cell-Free Protein Synthesis. Genes, 11(10), 1172.
- Isidro-Llobet, A., et al. (2014). Solid-phase peptide synthesis. Digital CSIC.
- Saccardo, P., et al. (2023). Production of high-affinity glycosylated anti-mouse conjugated nanobodies in Pichia pastoris. bioRxiv.
-
GenScript. (n.d.). BacuVance Baculovirus / Insect Cell Expression System. Retrieved from [Link]
- CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube.
- Liu, C. C., & Muir, T. W. (2023). Utilizing a baculovirus/insect cell expression system and expressed protein ligation (EPL) for protein semisynthesis. Current protocols, 3(1), e630.
- Biointron. (2023, June 9). How to Choose Between CHO and HEK293 for Biologics Production.
- Wilding, K. M., et al. (2020). Cell-free systems for accelerating glycoprotein expression and biomanufacturing. Current opinion in biotechnology, 68, 136–144.
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A Comparative Guide to the Crystal Structure Validation of 1,3,6,8-Tetranitrocarbazole via X-ray Diffraction
This guide provides an in-depth technical analysis of the crystal structure of 1,3,6,8-Tetranitrocarbazole (TNC), a significant energetic material. We will explore the definitive method of single-crystal X-ray diffraction for its structural validation and present a comparative overview with other well-known energetic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization of crystalline solids.
Introduction: The Critical Role of Crystal Structure in Energetic Materials
This compound (TNC) is a powerful and stable high-energy density material with applications in military and industrial explosives and propellants.[1] The arrangement of molecules within its crystal lattice dictates crucial properties such as density, stability, and energetic performance. Therefore, precise validation of its crystal structure is paramount for ensuring its safe handling, predicting its behavior, and developing new formulations.
Single-crystal X-ray diffraction stands as the unequivocal standard for determining the three-dimensional atomic arrangement in a crystalline solid. This technique provides the precise coordinates of each atom in the unit cell, the fundamental repeating unit of the crystal. From this, we can derive essential crystallographic parameters that offer a unique "fingerprint" of the material.
The Cornerstone of Validation: Single-Crystal X-ray Diffraction
The underlying principle of X-ray diffraction is the scattering of X-rays by the electron clouds of atoms in a periodic lattice. When a monochromatic X-ray beam is directed at a single crystal, the scattered waves interfere constructively at specific angles, producing a unique diffraction pattern. The analysis of this pattern allows for the determination of the crystal's unit cell dimensions and the arrangement of atoms within it.
Causality in Experimental Design: From Crystal Selection to Data Refinement
The successful determination of a crystal structure is not merely a procedural exercise; it is a series of carefully considered experimental choices. The quality of the initial crystal is the most critical factor. A suitable crystal for single-crystal X-ray diffraction should be a single, well-formed entity, free from cracks and inclusions, and of an appropriate size (typically 0.1-0.3 mm in each dimension).
The choice of X-ray source and detector is also pivotal. Modern diffractometers equipped with high-intensity microfocus sources and sensitive photon-counting detectors can significantly reduce data collection times and allow for the analysis of smaller or more weakly diffracting crystals. The temperature of data collection is another key parameter. For energetic materials like TNC, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions.
Experimental Protocol: A Self-Validating Workflow for TNC Crystal Structure Determination
The following protocol outlines a robust and self-validating methodology for the determination of the crystal structure of this compound.
1. Synthesis and Crystallization of TNC:
High-purity TNC is synthesized through the nitration of carbazole.[2] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of TNC in an appropriate solvent, such as acetone or a mixture of isopropanol and DMF.[3]
2. Crystal Mounting and Screening:
-
A suitable TNC crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
The crystal is then placed on the diffractometer and cooled to the desired temperature (e.g., 100 K) in a stream of cold nitrogen gas.
-
A preliminary screening of the crystal's diffraction quality is performed by collecting a few diffraction images. This step is crucial to ensure the crystal is a single entity and diffracts to a sufficiently high resolution.
3. Data Collection:
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
The data collection strategy is optimized to ensure high completeness and redundancy of the data, which are critical for a reliable structure solution.
4. Data Processing and Structure Solution:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern. For TNC, this is determined to be monoclinic with the space group P2₁/c.[4]
-
The structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.
5. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction intensities.
-
The quality of the final refined structure is assessed using several metrics, including the R-factor (a measure of the agreement between the calculated and observed structure factors), the goodness-of-fit, and the residual electron density map. A low R-factor and a flat residual electron density map are indicative of a high-quality structure determination.
A visual representation of this workflow is provided below:
Caption: A flowchart illustrating the key stages in the validation of the this compound crystal structure using X-ray diffraction.
Comparative Analysis: TNC in the Context of Other Energetic Materials
To better understand the structural characteristics of TNC, it is insightful to compare its crystallographic data with those of other common energetic materials. The following table summarizes key parameters for TNC, 2,4,6-Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and β-Cyclotetramethylenetetranitramine (β-HMX).
| Parameter | This compound (TNC) | 2,4,6-Trinitrotoluene (TNT) | α-Cyclotrimethylenetrinitramine (α-RDX) | β-Cyclotetramethylenetetranitramine (β-HMX) |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁/a | Pbca | P2₁/n |
| a (Å) | Data available from CCDC | 14.9113 | 13.182 | 6.525 |
| b (Å) | Data available from CCDC | 6.0340 | 11.574 | 11.037 |
| c (Å) | Data available from CCDC | 20.8815 | 10.909 | 7.364 |
| β (˚) | Data available from CCDC | 110.365 | 90 | 102.66 |
| Volume (ų) | Data available from CCDC | 1761.37 | 1663.5 | 517.4 |
| Calculated Density (g/cm³) | 1.765 (at 173 K)[4] | ~1.65 | ~1.81 | ~1.90 |
| CCDC Deposition No. | 1526274[4] | - | - | - |
Note: The unit cell parameters for TNT, α-RDX, and β-HMX are taken from published crystallographic studies.[5][6][7] The density values can vary slightly depending on the temperature of data collection and the specific polymorph.
The comparison reveals that while TNC, TNT, and β-HMX all crystallize in the monoclinic system, their space groups and unit cell dimensions differ, highlighting their unique packing arrangements. RDX, in its common α-form, adopts an orthorhombic crystal system. The calculated density of TNC is notably higher than that of TNT and comparable to that of RDX, which is consistent with its high energetic performance.
Conclusion: The Power of Precise Structural Knowledge
The validation of the crystal structure of this compound by single-crystal X-ray diffraction provides a foundational understanding of this important energetic material. The detailed crystallographic data, available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1526274, offers a definitive structural fingerprint.[4] By comparing these parameters with those of other energetic materials, we gain valuable insights into the structure-property relationships that govern their performance. This knowledge is indispensable for the rational design of new energetic materials with tailored properties and for ensuring the safety and reliability of existing formulations.
References
-
Foltz, J. R., et al. (1994). Polymorphism in 2-4-6 Trinitrotoluene. Journal of the American Chemical Society, 116(15), 6739–6748. [Link]
-
Bezuglyi, M., et al. (2015). Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o373. [Link]
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Singh, S. K., & Price, D. W. (2013). This compound (TNC) Synthesis and Optimization. Defense Technical Information Center. [Link]
-
Kuklja, M. M., & Rashkeev, S. N. (2007). The crystal structure of orthorhombic space group Pbca, 8 molecules per unit cell solid RDX. ResearchGate. [Link]
-
Wang, G., et al. (2011). Vibrational and thermodynamic properties of β-HMX: A first-principles investigation. The Journal of Chemical Physics, 134(20), 204509. [Link]
-
Sorescu, D. C., & Thompson, D. L. (2008). CALCULATION OF RDX MOLECULAR CRYSTAL GEOMETRY AND VIBRATIONAL FREQUENCIES UNDER HYDROSTATIC PRESSURE. AIP Conference Proceedings, 955, 363-366. [Link]
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Šarlauskas, J., et al. (2017). This compound (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. ResearchGate. [Link]
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Halfpenny, P. J., et al. (1984). The Growth and Perfection of Single Crystals of Trinitrotoluene (TNT). ResearchGate. [Link]
-
Gallagher, H. G., et al. (2015). Mechanical properties of β-HMX. Chemistry Central Journal, 9, 17. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC 1526274. Access Structures. [Link]
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Monoclinic unit cell of HMX crystal in P2 1 /n space group. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Orthorhombic crystal system – Knowledge and References. Taylor & Francis Online. [Link]
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SciSpace. (n.d.). A new cocrystal explosive trinitrotoluene (TNT):1-amino-4-bromonaphthalene with reduced sensitivity. SciSpace. [Link]
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Bezuglyi, M., et al. (2015). Crystal structure of 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole. PubMed. [Link]
-
Materials Project. (n.d.). S (Monoclinic, P2/c, 13). Materials Project. [Link]
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YouTube. (2023, October 12). Symmetry Elements of an Orthorhombic System (#05) #crystallography. YouTube. [Link]
-
Gallagher, H. G., et al. (2015). Mechanical properties of β-HMX. ResearchGate. [Link]
-
Zhang, C., et al. (2013). The (a) molecular structure and (b) crystal structure of β-HMX at ambient condition. ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4543-33-3). Cheméo. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
